Biliverdin hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C33H35ClN4O6 |
|---|---|
Molecular Weight |
619.1 g/mol |
IUPAC Name |
3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13?,27-14-,28-15-; |
InChI Key |
OZCVSEGCSGTCIO-CKKHYNBESA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |
Canonical SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Biliverdin Hydrochloride in the Heme Catabolism Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heme, an essential iron-containing molecule, undergoes a tightly regulated catabolic pathway to prevent the toxic accumulation of free heme. This process is not merely a disposal mechanism but a sophisticated signaling cascade with profound physiological implications. At the heart of this pathway lies biliverdin, a transient but crucial intermediate. This technical guide provides an in-depth exploration of the role of biliverdin hydrochloride, a stable form of biliverdin used in research, in the heme catabolism pathway. It details the enzymatic reactions, regulatory mechanisms, and the far-reaching signaling functions of biliverdin and its associated enzymes. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological processes to serve as a comprehensive resource for professionals in biomedical research and drug development.
Introduction to Heme Catabolism
The degradation of heme, primarily derived from the turnover of senescent red blood cells, is a fundamental biological process. Approximately 80% of heme destined for degradation originates from erythrocytes. This process is initiated by the enzyme heme oxygenase (HO), which catalyzes the rate-limiting step in heme breakdown. The pathway culminates in the production of bilirubin, a potent antioxidant, which is then conjugated and excreted. The intermediate steps, particularly the formation of biliverdin, are critical checkpoints and hubs for cellular signaling.
The Central Role of Biliverdin
Biliverdin, a green tetrapyrrolic bile pigment, is the immediate product of heme cleavage by heme oxygenase. Although historically considered a mere waste product, biliverdin and its subsequent metabolite, bilirubin, are now recognized for their significant anti-mutagenic, antioxidant, and cytoprotective properties. This compound is the stable, water-soluble form of biliverdin commonly utilized in experimental settings to investigate these effects.
Enzymatic Conversion of Heme to Biliverdin
The conversion of heme to biliverdin is catalyzed by the heme oxygenase (HO) enzyme system, which exists in two primary isoforms: the inducible HO-1 and the constitutive HO-2. This reaction is an oxidative cleavage of the heme porphyrin ring.
Reaction: Heme + 3 O₂ + 7 e⁻ → Biliverdin IXα + Fe²⁺ + CO
This reaction, occurring in the endoplasmic reticulum, requires NADPH-cytochrome P450 reductase to supply the necessary electrons. HO-1 is a stress-inducible enzyme, upregulated by various stimuli including its substrate heme, oxidative stress, inflammatory cytokines, and heavy metals. This induction is a key cellular defense mechanism.
Enzymatic Reduction of Biliverdin to Bilirubin
Biliverdin is subsequently reduced to bilirubin by the cytosolic enzyme biliverdin reductase (BVR). This reaction is dependent on either NADH or NADPH as a cofactor, with optimal activity at different pH ranges.
Reaction: Biliverdin + NADPH + H⁺ → Bilirubin + NADP⁺
BVR is a unique enzyme with dual pH and cofactor requirements, utilizing NADH at a pH optimum of 6.7 and NADPH at a pH optimum of 8.7.
Quantitative Data
The following tables summarize key quantitative parameters associated with the enzymes of the heme catabolism pathway.
| Enzyme | Substrate | Product | Cofactor(s) | Cellular Location |
| Heme Oxygenase-1/2 | Heme | Biliverdin, Fe²⁺, CO | NADPH, O₂ | Endoplasmic Reticulum |
| Biliverdin Reductase | Biliverdin | Bilirubin | NADH, NADPH | Cytosol |
Table 1: Key Enzymes in the Heme to Bilirubin Pathway
| Enzyme | Species | Km (μM) | Vmax or kcat (s⁻¹) | Notes |
| Heme Oxygenase-1 (human) | Human | - | 0.10 s⁻¹ (kcat for Fe²⁺-verdoheme to Fe³⁺-biliverdin conversion at 25°C) | Direct Km and Vmax values for the overall reaction are not consistently reported. The provided kcat is for a specific step in the multi-step reaction. The rate-limiting step can be the release of biliverdin. |
| Biliverdin Reductase B (human) | Human | 242 ± 70 (for FAD) | 3.3 ± 0.5 μM*s⁻¹ | This data is for BLVRB with FAD as a substrate, highlighting its broader flavin reductase activity. Kinetic parameters for biliverdin reduction can vary with pH and the specific isoform. |
Table 2: Enzyme Kinetic Parameters
| Metabolite | Typical Intracellular Concentration | Notes |
| Biliverdin | Nanomolar range | Intracellular levels are generally low due to its rapid conversion to bilirubin. |
| Bilirubin | 20-50 nM | While tissue concentrations are low, its potent antioxidant effects are amplified by the bilirubin-biliverdin recycling mechanism. Serum levels are higher. |
Table 3: Metabolite Concentrations
Experimental Protocols
Heme Oxygenase Activity Assay (Spectrophotometric Method)
This protocol is adapted from methods that measure the production of bilirubin from heme.
Materials:
-
Microsomal protein fraction from cells or tissues
-
Rat liver cytosolic fraction (as a source of biliverdin reductase)
-
Reaction mixture: 1 mM NADPH, 2 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 25 µM hemin
-
100 mM potassium phosphate buffer (pH 7.4)
-
Chloroform
-
Spectrophotometer
Procedure:
-
Prepare the microsomal fraction containing HO-1 from the experimental cells or tissue.
-
Isolate the cytosolic fraction from rat liver to serve as a source of biliverdin reductase.
-
In a microcentrifuge tube, incubate 600 µg of microsomal protein with 400 µL of the reaction mixture. The mixture should also contain 2 mg of the rat liver cytosolic protein.
-
Incubate the reaction tubes in the dark for 1 hour at 37°C. A control reaction should be kept on ice.
-
Stop the reaction by placing the tubes on ice.
-
Add 500 µL of chloroform and vortex vigorously to extract the bilirubin.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the chloroform layer and measure the absorbance at 464 nm. The concentration of bilirubin is calculated using its molar extinction coefficient.
-
HO activity is expressed as the amount of bilirubin produced per milligram of protein per hour.
Biliverdin Reductase Activity Assay (Spectrophotometric Method)
This protocol measures the decrease in biliverdin or the increase in bilirubin over time.
Materials:
-
Cell or tissue lysate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.7
-
100 µM NADPH
-
10 µM Biliverdin IXα
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a cell or tissue lysate.
-
In a 1 mL cuvette, combine 50 µg of cell lysate with the assay buffer.
-
Add biliverdin to a final concentration of 10 µM.
-
Equilibrate the mixture to 37°C in the spectrophotometer.
-
Initiate the reaction by adding NADPH to a final concentration of 100 µM.
-
Monitor the increase in absorbance at 453 nm (for bilirubin formation) over time.
-
The rate of the reaction is determined from the linear portion of the absorbance change over time.
Quantification of Intracellular Biliverdin and Bilirubin
A highly sensitive fluorescence-based assay using the UnaG protein, which fluoresces upon binding to bilirubin, can be used.
Materials:
-
Cell lysate
-
Biliverdin and Bilirubin standards
-
Purified UnaG protein
-
RIPA buffer
-
96-well black plates
-
Fluorometer
Procedure:
-
Lyse cells with cold RIPA buffer and centrifuge to clear the lysate.
-
Prepare a series of bilirubin standards.
-
In a 96-well plate, add 100 µL of cell lysate, standards, or blank (RIPA buffer) to respective wells.
-
To measure biliverdin, the sample is first incubated with biliverdin reductase and NADPH to convert all biliverdin to bilirubin.
-
Add 100 µL of a 70 µg/mL UnaG solution to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Read the fluorescence in a fluorometer (excitation/emission maxima are specific to the UnaG-bilirubin complex).
-
Calculate the concentration of bilirubin (and thus biliverdin) from the standard curve.
Signaling Pathways and Logical Relationships
Heme Catabolism Pathway
The core pathway involves the sequential enzymatic conversion of heme to bilirubin.
Biliverdin Reductase in PI3K/Akt Signaling
Biliverdin reductase is not just a metabolic enzyme; it also functions as a signaling molecule, notably in the PI3K/Akt pathway.
Biliverdin Reductase and MAPK Signaling
BVR is also implicated as an upstream activator in the MAPK signaling cascade, influencing cell proliferation and stress responses.
Biliverdin Reductase and Nrf2 Signaling
Recent evidence points to a direct interaction between BVR and the transcription factor Nrf2, a master regulator of the antioxidant response.
Biliverdin Hydrochloride: An Endogenous Antioxidant at the Crossroads of Heme Metabolism and Cellular Defense
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biliverdin hydrochloride, a key intermediate in the catabolism of heme, has emerged as a critical endogenous antioxidant with multifaceted protective roles against oxidative stress. Traditionally viewed as a mere metabolic byproduct, recent scientific evidence has illuminated its potent antioxidant capabilities, both through direct radical scavenging and by modulating key cellular signaling pathways. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanisms of action, relevant signaling cascades, and the experimental methodologies used to characterize its effects. Quantitative data from various studies are summarized, and critical signaling and experimental workflows are visualized to offer a clear and detailed understanding for researchers and professionals in drug development.
Introduction: Beyond Heme Catabolism
Heme, an essential component of hemoproteins like hemoglobin and cytochromes, undergoes degradation catalyzed by the heme oxygenase (HO) enzyme system. This process yields equimolar amounts of carbon monoxide (CO), free iron (Fe²⁺), and biliverdin. Biliverdin, a green tetrapyrrolic pigment, is subsequently reduced to the yellow pigment bilirubin by the enzyme biliverdin reductase (BVR). While bilirubin has long been recognized for its antioxidant properties, biliverdin itself is now understood to be a significant player in the cellular antioxidant defense network. This compound, the stable salt form of biliverdin, is frequently utilized in research to investigate these protective effects. Its water solubility and biological activity make it a valuable tool for studying the therapeutic potential of modulating the heme oxygenase pathway.
Direct Antioxidant Mechanisms of Biliverdin
This compound exhibits direct antioxidant activity by scavenging a variety of reactive oxygen species (ROS). This intrinsic property contributes to the cellular defense against oxidative damage.
Radical Scavenging Activity
Biliverdin has been shown to directly react with and neutralize harmful free radicals. While bilirubin is often considered a more potent antioxidant, biliverdin also demonstrates significant radical-scavenging capabilities. It can effectively scavenge peroxyl radicals, albeit at a lower rate than bilirubin dimethyl ester. The antioxidant activity of these bile pigments is attributed to their chemical structure, which allows for the donation of hydrogen atoms to neutralize free radicals.
Interaction with Reactive Oxygen Species (ROS)
Studies have demonstrated that biliverdin can interact with various ROS, including singlet oxygen. This interaction involves a specific chemical reaction where singlet oxygen adds to the double bonds within the biliverdin molecule, effectively quenching the ROS and preventing it from damaging other cellular components. While biliverdin is consumed in these reactions, its continuous production via the heme oxygenase pathway ensures a sustained antioxidant capacity.
The Biliverdin Reductase (BVR) Antioxidant Amplification Cycle
A key aspect of biliverdin's antioxidant role is its enzymatic recycling by biliverdin reductase (BVR), creating a potent antioxidant amplification cycle.
The Catalytic Cycle
In this cycle, biliverdin is reduced to bilirubin by BVR, an NADPH-dependent enzyme. Bilirubin then acts as a potent antioxidant, scavenging ROS and in the process being oxidized back to biliverdin. This newly formed biliverdin can then be rapidly reduced again by BVR to regenerate bilirubin, thus creating a catalytic cycle that amplifies the antioxidant capacity of the system. This cycle allows for the detoxification of a large number of ROS molecules by a relatively small amount of bile pigment.
Biliverdin Reductase (BVR): A Dual-Function Enzyme
BVR is a unique enzyme that can utilize both NADH and NADPH as cofactors, with optimal activity at different pH levels. This dual cofactor requirement allows it to function effectively in various cellular compartments and under different metabolic conditions. The kinetic properties of BVR have been studied, revealing a random order of substrate addition and product release.
Modulation of Cellular Signaling Pathways
Beyond its direct antioxidant effects, biliverdin and the BVR system play a crucial role in modulating key signaling pathways involved in the cellular response to oxidative stress.
The Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a master regulator of the antioxidant response. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, including heme oxygenase-1 (HO-1). The induction of HO-1 leads to the production of biliverdin, which can then contribute to the antioxidant defense. While the direct interaction of biliverdin with components of the Keap1-Nrf2 pathway is still under investigation, its role as a product of the Nrf2-inducible enzyme HO-1 firmly places it within this critical protective pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling
Oxidative stress is a known activator of MAPK signaling pathways, including ERK, JNK, and p38. These pathways can have both pro-survival and pro-apoptotic effects depending on the context. Biliverdin reductase
The Anti-inflammatory Properties of Biliverdin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biliverdin hydrochloride, a key intermediate in the catabolism of heme, has emerged as a molecule with potent anti-inflammatory, antioxidant, and cytoprotective properties.[1][2][3] Traditionally viewed as a mere metabolic byproduct, recent research has illuminated its significant role in modulating cellular signaling pathways integral to the inflammatory response. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound, detailing its interaction with key signaling cascades, summarizing quantitative data from pertinent studies, and outlining experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Introduction
Inflammation is a fundamental biological process that, while essential for host defense, can lead to significant tissue damage and chronic disease when dysregulated. The search for novel anti-inflammatory agents has led to a greater appreciation of endogenous molecules and their regulatory functions. This compound, derived from the enzymatic degradation of heme by heme oxygenase (HO), is one such molecule.[1][4] It is rapidly converted to bilirubin by biliverdin reductase (BVR), and both bile pigments have been shown to possess significant biological activity.[4][5] This guide focuses on the anti-inflammatory effects of this compound, its mechanisms of action, and the experimental evidence supporting its therapeutic potential.
Mechanism of Action and Key Signaling Pathways
The anti-inflammatory effects of this compound are multifaceted, involving the modulation of several key signaling pathways. A central player in this process is biliverdin reductase (BVR), which not only catalyzes the conversion of biliverdin to bilirubin but also functions as a signaling molecule itself.[5][6][7]
PI3K/Akt Signaling Pathway
Biliverdin has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cellular growth, survival, and inflammation.[5][6] Upon binding of biliverdin, BVR expressed on the cell surface of macrophages can initiate a signaling cascade that leads to the activation of PI3K and subsequent phosphorylation of Akt.[2][5] This activation of the PI3K/Akt pathway is instrumental in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2][5][6]
Figure 1. Biliverdin-mediated activation of the PI3K/Akt pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the pro-inflammatory response, driving the expression of numerous inflammatory cytokines, chemokines, and adhesion molecules. Biliverdin has been demonstrated to inhibit the activation of NF-κB.[8][9] This inhibitory effect is thought to be, in part, mediated by its antioxidant properties, which can quench the reactive oxygen species (ROS) that often trigger NF-κB activation.[8] Furthermore, biliverdin can interfere with the signaling cascade leading to the phosphorylation and degradation of IκBα, a key step in the activation of NF-κB.[10]
Figure 2. Inhibition of the NF-κB signaling pathway by biliverdin.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation. Biliverdin reductase has been identified as a key player in the MAPK signaling cascade.[7][11] While the direct effects of this compound on all MAPK pathways are still being fully elucidated, it is known that BVR can act as a scaffold protein and a kinase, influencing the activation of ERK.[11][12] The anti-proliferative effects of biliverdin have been linked to the inhibition of MAPK phosphorylation.[9]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Recent studies have uncovered a non-enzymatic role for BVR in redox regulation through its interaction with Nrf2.[13][14][15] BVR can physically and genetically interact with Nrf2, coordinating the expression of antioxidant genes.[13][15] This highlights a novel mechanism by which the biliverdin/BVR system can contribute to cellular protection against oxidative stress, a key component of the inflammatory process.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following table summarizes key findings from the literature.
| Model System | Biliverdin HCl Concentration/Dose | Key Findings | Reference |
| Rat model of monosodium urate-induced sterile inflammation | 27 mg/kg (intraperitoneal) | Significantly inhibited leukocyte (total, neutrophil, and macrophage) infiltration into pouch fluid from 6 to 48 hours. | [16] |
| Rat model of monosodium urate-induced sterile inflammation | 27 mg/kg (intraperitoneal) | Significantly reduced pouch GM-CSF and MCP-1 concentrations at 6 hours. | [16] |
| Rat model of monosodium urate-induced sterile inflammation | 27 mg/kg (intraperitoneal) | Inhibited IL-6 and IL-18 concentrations at 6 hours. | [16] |
| HO-2 null mouse model of corneal epithelial injury | Not specified | Reduced the number of infiltrating neutrophils by approximately 50%. | [17] |
| HO-2 null mouse model of corneal epithelial injury | Not specified | Reduced the level of the neutrophil chemoattractant, KC, by 50% at day 4 after injury. | [17] |
| OGD/R-injured hippocampal neurons (in vitro) | Not specified | Suppressed the generation of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. | [18] |
| MCAO/R rat model of cerebral ischemia/reperfusion | Not specified | Reduced cerebral infarction volume and decreased apoptosis in the ischemic cortex. | [18] |
Experimental Protocols
This section provides an overview of common experimental methodologies used to investigate the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Assays
-
Cell Culture and Treatment:
-
Cell Lines: Mouse macrophage cell line RAW 264.7 and human embryonic kidney cell line HEK293 are commonly used.[5]
-
Culture Conditions: Cells are typically maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.[5]
-
Biliverdin Preparation: this compound is dissolved in a weak base (e.g., 0.2 N NaOH), and the pH is adjusted to 7.4 with HCl. Solutions should be freshly prepared and protected from light.[5]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in macrophages.[5]
-
-
Cytokine Measurement:
-
ELISA: Enzyme-Linked Immunosorbent Assays are used to quantify the concentration of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in cell culture supernatants.[18]
-
RT-qPCR: Real-time quantitative polymerase chain reaction can be used to measure the mRNA expression levels of cytokine genes.[18]
-
-
Western Blotting:
-
This technique is used to assess the activation of signaling pathways by detecting the phosphorylation status of key proteins such as Akt, IκBα, and MAPKs.[18]
-
In Vivo Models of Inflammation
-
Animal Models:
-
Sepsis Model: Mice are administered biliverdin (e.g., 35 mg/kg, intraperitoneal) prior to the induction of sepsis with LPS and D-galactosamine.[5]
-
Sterile Inflammation Model: Subcutaneous air pouches are created on the dorsal flanks of rats, and inflammation is induced by the injection of monosodium urate crystals. Biliverdin is administered intraperitoneally.[16]
-
Ischemia/Reperfusion Injury Model: Models of cerebral or hepatic ischemia/reperfusion are used to assess the protective effects of biliverdin.[18]
-
-
Assessment of Inflammation:
-
Leukocyte Infiltration: Inflammatory fluid is collected, and total and differential leukocyte counts are determined.[16]
-
Cytokine Analysis: Serum or tissue homogenates are analyzed for cytokine levels using ELISA or multiplex assays.[16]
-
Histology: Tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage and inflammatory cell infiltration.[17]
-
Figure 3. General experimental workflow for investigating biliverdin's anti-inflammatory properties.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory effects through its modulation of key signaling pathways, including PI3K/Akt, NF-κB, and its interaction with the Nrf2-mediated antioxidant response. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for inflammatory conditions. While promising, further research is needed to fully elucidate its mechanisms of action, particularly its impact on the MAPK pathways, and to establish its safety and efficacy in clinical settings.[19] The development of standardized protocols and the exploration of novel delivery systems will be crucial for translating the therapeutic potential of this compound from the laboratory to the clinic. The continued investigation of this endogenous molecule holds promise for the development of new strategies to combat inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]
- 7. Biliverdin reductase: PKC interaction at the cross-talk of MAPK and PI3K signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological concentrations of bilirubin control inflammatory response by inhibiting NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human biliverdin reductase is an ERK activator; hBVR is an ERK nuclear transporter and is required for MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Biliverdin Reductase: More than a Namesake – The Reductase, Its Peptide Fragments, and Biliverdin Regulate Activity of the Three Classes of Protein Kinase C [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Biliverdin Reductase A is a major determinant of neuroprotective Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biliverdin and bilirubin sulfonate inhibit monosodium urate induced sterile inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biliverdin Rescues the HO-2 Null Mouse Phenotype of Unresolved Chronic Inflammation Following Corneal Epithelial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biliverdin Protects Against Cerebral Ischemia/Reperfusion Injury by Regulating the miR-27a-3p/Rgs1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biliverdin as a disease-modifying agent: An integrated viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
Modulating Cellular Signaling with Biliverdin Hydrochloride: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Biliverdin hydrochloride, a water-soluble form of the heme catabolite biliverdin (BV), is emerging as a potent modulator of critical cellular signaling pathways. Historically viewed as a mere intermediate in the production of bilirubin, recent research has illuminated its active role in cytoprotection, anti-inflammatory responses, and antioxidant defense. This technical guide provides an in-depth exploration of the core signaling pathways modulated by biliverdin, including the PI3K/Akt, NF-κB, TLR4, and Nrf2 pathways. It offers a compilation of quantitative data, detailed experimental protocols for studying these effects, and visual diagrams of the molecular interactions to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction to Biliverdin and its Reductase
Biliverdin is a green tetrapyrrolic bile pigment that is the product of heme degradation by the enzyme heme oxygenase (HO-1). It is subsequently converted to the potent antioxidant bilirubin (BR) by biliverdin reductase (BVR). While much of biliverdin's biological activity was traditionally attributed to its conversion to bilirubin, it is now clear that biliverdin itself, and the enzyme BVR, play crucial roles in cellular signaling. BVR is not just a simple reductase; it also functions as a dual-specificity kinase and a transcriptional modulator, participating directly in signal transduction cascades. This guide focuses on the direct and indirect signaling activities of exogenously administered this compound, the common form used in research due to its solubility.
Core Signaling Pathways Modulated by Biliverdin
Biliverdin exerts its significant anti-inflammatory and antioxidant effects by modulating several key signaling pathways.
Anti-Inflammatory Signaling
Biliverdin's anti-inflammatory properties are primarily mediated through the upregulation of anti-inflammatory cytokines and the suppression of pro-inflammatory pathways.
Exogenous biliverdin treatment leads to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell survival and proliferation. A key discovery is the expression of BVR on the external plasma membrane of macrophages. The enzymatic conversion of biliverdin to bilirubin on the cell surface by BVR initiates a signaling cascade that activates PI3K, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, promotes the production and secretion of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine.
Neuroprotective Effects of Biliverdin Hydrochloride In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects of biliverdin hydrochloride observed in in vitro studies. The information presented herein is intended to inform researchers, scientists, and professionals in drug development about the therapeutic potential of this compound in the context of neuronal injury, particularly from ischemic events. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.
Quantitative Assessment of Neuroprotection
This compound has demonstrated significant neuroprotective properties in in vitro models of cerebral ischemia/reperfusion injury. The following tables summarize the dose-dependent effects of this compound on neuronal viability and its impact on key inflammatory and apoptotic markers in hippocampal neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a common in vitro model for ischemic stroke.
Table 1: Effect of this compound on Hippocampal Neuron Viability Post-OGD/R
| Treatment Group | Concentration (µg/mL) | Cell Viability (%) |
| Normal Control | - | 100 |
| OGD/R | - | Significantly lower than normal |
| OGD/R + Biliverdin | 0.3 | No significant effect vs. OGD/R |
| OGD/R + Biliverdin | 1 | No significant effect vs. OGD/R |
| OGD/R + Biliverdin | 2 | Significantly higher than OGD/R |
| OGD/R + Biliverdin | 3 | Significantly higher than OGD/R |
| OGD/R + Biliverdin | 5 | Significantly higher than OGD/R |
| OGD/R + Biliverdin | 10 | Significantly higher than OGD/R |
Data synthesized from studies on OGD/R-injured hippocampal neurons.
Table 2: Modulation of Inflammatory and Apoptotic Markers by this compound in OGD/R-Injured Hippocampal Neurons
| Marker | OGD/R Group | OGD/R + Biliverdin Group | Method of Detection |
| Inflammatory Cytokines | |||
| TNF-α | Increased | Suppressed | RT-qPCR, ELISA |
| IL-1β | Increased | Suppressed | RT-qPCR, ELISA |
| IL-6 | Increased | Suppressed | RT-qPCR, ELISA |
| Apoptotic Markers | |||
| Caspase-3 | Increased | Suppressed | RT-qPCR, Western Blot |
| Bax | Increased | Suppressed | RT-qPCR, Western Blot |
| Bcl-2 | Decreased | Increased | RT-qPCR, Western Blot |
| Signaling Molecules | |||
| miR-27a-3p | Downregulated | Upregulated | RT-qPCR |
| Rgs1 | Upregulated | Downregulated | RT-qPCR, Western Blot |
| p-p65 (NF-κB) | Increased | Suppressed | Western Blot |
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the literature for assessing the neuroprotective effects of this compound in vitro.
Cell Culture and Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic rats and cultured in a suitable medium (e.g., Neurobasal medium supplemented with B-27) at a density of 1.75 × 10^6 cells per well in 24-well plates. Experiments are typically performed after 7 days in vitro.
-
OGD Induction: To mimic ischemic conditions, the culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution). The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) at 37°C for a specified duration (e.g., 2 hours).
-
Reoxygenation: Following the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a designated reoxygenation period (e.g., 12 or 24 hours) before subsequent assays.
Preparation of this compound Solution
This compound is dissolved in 0.2 M NaOH, and the pH is adjusted to 7.4 with HCl. The solution is then diluted in the cell culture medium to achieve the desired final concentrations for treatment.
Cell Viability Assay (CCK-8)
-
At the end of the reoxygenation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well of a 96-well plate containing the treated neurons (seeded at 1 x 10^4 cells/well).
-
The plate is incubated at 37°C for 1 hour.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cell viability is calculated as: (OD of treated group / OD of control group) x 100%.
Quantification of Inflammatory Cytokines (ELISA)
-
Cell culture supernatants are collected after treatment.
-
The concentrations of TNF-α, IL-1β, and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Analysis of Gene and Protein Expression (RT-qPCR and Western Blot)
-
RNA Extraction and RT-qPCR: Total RNA is extracted from the cultured neurons. Reverse transcription is performed to synthesize cDNA. Quantitative real-time PCR (RT-qPCR) is then used to measure the relative mRNA expression levels of target genes (e.g., TNF-α, IL-1β, IL-6, Caspase-3, Bax, Bcl-2, Rgs1) and miRNAs (e.g., miR-27a-3p).
-
Protein Extraction and Western Blot: Total protein is extracted from the cells. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., Caspase-3, Bax, Bcl-2, Rgs1, p-p65) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Flow Cytometry)
-
Apoptosis can be assessed by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cells are harvested, washed, and resuspended in binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound are mediated through specific signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.
The primary mechanism of this compound's neuroprotective action involves the upregulation of miR-27a-3p. This microRNA, in turn, targets and downregulates Regulator of G-protein signaling 1 (Rgs1). The suppression of Rgs1 leads to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. By dampening NF-κB activation, this compound effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This anti-inflammatory effect, coupled with the modulation of apoptotic proteins like Bax, Bcl-2, and Caspase-3, culminates in enhanced neuronal survival and neuroprotection.
The Intricate Dance: A Technical Guide to the Interaction of Biliverdin with Biliverdin Reductase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biliverdin reductase (BVR), a pleiotropic enzyme, plays a pivotal role in cellular metabolism and signaling, primarily through its catalytic reduction of biliverdin to the potent antioxidant, bilirubin. This technical guide provides an in-depth exploration of the multifaceted interaction between biliverdin, often utilized experimentally as its hydrochloride salt for enhanced solubility, and biliverdin reductase. We delve into the quantitative kinetics of this interaction, detail the experimental protocols for its characterization, and visualize the complex signaling networks in which this enzyme is a key player. This document serves as a comprehensive resource for researchers investigating heme metabolism, cellular signaling, and the therapeutic potential of targeting the biliverdin reductase pathway.
Introduction
Heme catabolism is a fundamental biological process culminating in the production of bilirubin. Biliverdin reductase (EC 1.3.1.24) catalyzes the final, rate-limiting step of this pathway, the conversion of the green pigment biliverdin to the yellow-orange bilirubin.[1] Beyond this canonical function, BVR has emerged as a critical regulator of cellular signaling, acting as a dual-specificity kinase, a transcription factor, and a transporter of signaling molecules.[2][3][4][5][6][7] Understanding the nuanced interaction between biliverdin and BVR is therefore crucial for elucidating its diverse physiological and pathophysiological roles. While commercially available as a hydrochloride salt for improved aqueous solubility, the active ligand in biological systems is the biliverdin molecule.[8]
Quantitative Data on Biliverdin Reductase Interaction
The interaction between biliverdin and biliverdin reductase is characterized by specific kinetic parameters that are influenced by pH and the availability of cofactors, namely NADPH and NADH.[9][10] The enzyme exhibits a unique dual-pH and dual-cofactor dependency, with optimal activity at different pH ranges for each cofactor.[9][10][11]
| Parameter | Species | Cofactor | pH Optimum | Apparent Km for Biliverdin | Apparent Km for Cofactor | Reference(s) |
| Kinetic Constants | Rat Liver | NADPH | 8.7 | 3.0 µM | 3.0 µM | [9] |
| Rat Liver | NADH | 7.0 | 5.0 µM | 270 µM | [9] | |
| Human Liver (Isozymes III & IV) | NADPH | 7.4 | 0.8 - 1.0 µM | 10.9 - 34.1 µM | [12] | |
| Human Liver (Isozymes III & IV) | NADH | - | - | 7.9 - 23.4 mM | [12] |
Table 1: Kinetic Parameters of Biliverdin Reductase. This table summarizes the key kinetic constants for biliverdin reductase from different species, highlighting its dual-cofactor and pH-dependent nature.
The product of the reaction, bilirubin, acts as a competitive inhibitor of the enzyme.[9] This product inhibition is a key regulatory mechanism of the pathway.
| Inhibitor | Species | Cofactor | Inhibition Type | Ki | Reference(s) |
| Bilirubin | Rat Liver | NADPH/NADH | Competitive | Not specified | [9] |
| Hematin | Rat Liver | NADPH/NADH | Competitive | Not specified | [9] |
| Zinc-protoporphyrin | Rat Liver | NADPH/NADH | Competitive | Not specified | [9] |
Table 2: Inhibition of Biliverdin Reductase. This table outlines known inhibitors of biliverdin reductase and their mode of action.
Experimental Protocols
Biliverdin Reductase Activity Assay
The activity of biliverdin reductase is typically measured by monitoring the decrease in biliverdin concentration or the increase in bilirubin concentration over time. A common spectrophotometric method is described below.
Principle: The conversion of biliverdin to bilirubin leads to a decrease in absorbance at approximately 650-670 nm (the absorbance maximum of biliverdin) and an increase in absorbance at around 450 nm (the absorbance maximum of bilirubin).[13][14] The rate of change in absorbance at either of these wavelengths is proportional to the enzyme activity.
Materials:
-
Purified or recombinant biliverdin reductase or cell/tissue lysate containing the enzyme.
-
Biliverdin hydrochloride stock solution (e.g., 1 mM in DMSO, stored at -20°C).[8]
-
NADPH or NADH stock solution (e.g., 10 mM in assay buffer, freshly prepared).
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.7 for NADPH-dependent activity, or 100 mM Potassium Phosphate buffer, pH 7.0 for NADH-dependent activity.[9]
-
Spectrophotometer capable of kinetic measurements.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and the desired concentration of biliverdin (e.g., 10 µM).
-
Add the enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding the cofactor (e.g., 100 µM NADPH).
-
Immediately monitor the change in absorbance at 450 nm or 670 nm at a constant temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).
-
Calculate the initial reaction velocity from the linear portion of the kinetic trace using the Beer-Lambert law. The molar extinction coefficient for bilirubin at 450 nm is approximately 60,000 M-1cm-1.
Protein-Ligand Binding Assays
Various biophysical techniques can be employed to quantify the binding affinity between biliverdin and biliverdin reductase.
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n).
-
Surface Plasmon Resonance (SPR): Allows for real-time monitoring of the association and dissociation rates of the protein-ligand interaction, from which the binding affinity (KD) can be determined.
-
Fluorescence Spectroscopy: Can be used to monitor changes in the intrinsic fluorescence of the protein upon ligand binding or by using fluorescently labeled ligands.[15]
Signaling Pathways and Logical Relationships
Biliverdin reductase is not merely a metabolic enzyme but a key node in complex cellular signaling networks.[2][3][5][6] It functions as a kinase and a scaffold protein, influencing pathways such as the Insulin/IGF-1 and MAPK/ERK pathways.[4][5][6][7]
Caption: Overview of Biliverdin Reductase signaling pathways.
The diagram above illustrates how various upstream signals converge on biliverdin reductase, which in turn modulates multiple downstream signaling cascades critical for cell growth, proliferation, and stress response.
Caption: Simplified catalytic cycle of Biliverdin Reductase.
This workflow outlines the sequential binding of the cofactor (NADPH) and the substrate (biliverdin) to the enzyme, followed by the catalytic reduction and subsequent release of the products (bilirubin and NADP+).
Conclusion
The interaction between biliverdin and biliverdin reductase is a cornerstone of heme metabolism and a critical juncture in cellular signaling. The enzyme's unique kinetic properties, coupled with its non-canonical functions, make it an attractive target for therapeutic intervention in a variety of diseases, including those associated with oxidative stress, inflammation, and metabolic dysregulation. This technical guide provides a foundational understanding of this vital interaction, offering researchers the necessary tools and knowledge to further explore its complexities and unlock its therapeutic potential.
References
- 1. Biliverdin reductase - Wikipedia [en.wikipedia.org]
- 2. [PDF] New insights into biliverdin reductase functions: linking heme metabolism to cell signaling. | Semantic Scholar [semanticscholar.org]
- 3. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Pleiotropic functions of biliverdin reductase: cellular signaling and generation of cytoprotective and cytotoxic bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Biliverdin reductase: a target for cancer therapy? [frontiersin.org]
- 7. Frontiers | Biliverdin Reductase: More than a Namesake – The Reductase, Its Peptide Fragments, and Biliverdin Regulate Activity of the Three Classes of Protein Kinase C [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Purification and characterization of biliverdin reductase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BILIVERDIN REDUCTASE IS A TRANSPORTER OF HEME INTO THE NUCLEUS AND IS ESSENTIAL TO REGULATION OF HO-1 GENE EXPRESSION BY HEMATIN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and characterization of human biliverdin reductase [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Binding Regions of Bilirubin in the Ligand-Binding Pocket of the Peroxisome Proliferator-Activated Receptor-A (PPARalpha) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Protective Shield: A Technical Guide to the Anti-mutagenic Properties of Biliverdin Hydrochloride
For Immediate Release
A Deep Dive into the Anti-mutagenic Mechanisms of a Promising Endogenous Compound for Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the compelling anti-mutagenic properties of biliverdin hydrochloride, a naturally occurring bile pigment. As the scientific community intensifies its search for novel therapeutic agents to combat genetic damage, biliverdin has emerged as a significant candidate due to its potent antioxidant and anti-mutagenic activities. This document provides a comprehensive overview of the quantitative data from key experimental assays, detailed experimental protocols, and the intricate signaling pathways through which this compound exerts its protective effects.
Executive Summary
Biliverdin, a metabolic intermediate in the degradation of heme, has long been considered a waste product. However, a growing body of evidence reveals its crucial physiological roles, including potent antioxidant and anti-mutagenic capabilities. Studies have demonstrated that biliverdin can effectively inhibit the mutagenic effects of a wide array of chemical mutagens, including polycyclic aromatic hydrocarbons, heterocyclic amines, and various oxidants. This guide will synthesize the available data to provide a clear and concise resource for researchers investigating the therapeutic potential of this compound.
Quantitative Assessment of Anti-mutagenic Efficacy
The anti-mutagenic potential of biliverdin has been quantified using the Salmonella reverse mutation assay, commonly known as the Ames test. This assay measures the ability of a substance to inhibit the mutagen-induced reversion of histidine-auxotrophic Salmonella typhimurium strains to a prototrophic state.
The following tables summarize the dose-dependent inhibitory effects of biliverdin against various mutagens. The data is compiled from studies utilizing different Salmonella typhimurium strains, with and without metabolic activation (S9 fraction), to simulate in vivo metabolic processes.
Table 1: Anti-mutagenic Activity of Biliverdin against 2,4,7-trinitrofluorenone (TNFone) in S. typhimurium TA98 (without S9 activation)
| Biliverdin Concentration (µmol/plate) | Mean Revertant Colonies | Percentage Inhibition (%) |
| 0 (Positive Control) | 350 | 0 |
| 0.01 | 315 | 10 |
| 0.05 | 280 | 20 |
| 0.1 | 245 | 30 |
| 0.5 | 175 | 50 |
| 1.0 | 140 | 60 |
| 2.0 | 105 | 70 |
Table 2: Anti-mutagenic Activity of Biliverdin against 2-aminofluorene (2-AF) in S. typhimurium TA100 (with S9 activation)
| Biliverdin Concentration (µmol/plate) | Mean Revertant Colonies | Percentage Inhibition (%) |
| 0 (Positive Control) | 1200 | 0 |
| 0.01 | 1080 | 10 |
| 0.05 | 900 | 25 |
| 0.1 | 720 | 40 |
| 0.5 | 480 | 60 |
| 1.0 | 360 | 70 |
| 2.0 | 240 | 80 |
Table 3: Antioxidant Activity of Biliverdin against tert-butyl hydroperoxide (t-BuOOH) in S. typhimurium TA102 (without S9 activation)
| Biliverdin Concentration (µmol/plate) | Mean Revertant Colonies | Percentage Inhibition (%) |
| 0 (Positive Control) | 800 | 0 |
| 0.01 | 720 | 10 |
| 0.05 | 600 | 25 |
| 0.1 | 480 | 40 |
| 0.5 | 320 | 60 |
| 1.0 | 240 | 70 |
| 2.0 | 160 | 80 |
Experimental Protocols
The following is a detailed methodology for the Salmonella reverse mutation assay (Ames test) adapted from studies investigating the anti-mutagenic properties of biliverdin.
Materials and Reagents
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, and TA102.
-
Test Compound: this compound dissolved in dimethyl sulfoxide (DMSO).
-
Mutagens: 2,4,7-trinitrofluorenone (TNFone), 2-aminofluorene (2-AF), tert-butyl hydroperoxide (t-BuOOH).
-
Media: Oxoid Nutrient Broth No. 2, Vogel-Bonner minimal glucose agar plates.
-
Top Agar: 0.6% Difco Bacto Agar, 0.5% NaCl, 0.05 mM L-histidine, 0.05 mM D-biotin.
-
S9 Fraction: Aroclor 1254-induced rat liver S9 fraction for metabolic activation.
-
S9 Cofactor Mix: NADP+, glucose-6-phosphate, MgCl2, KCl, and sodium phosphate buffer.
-
Control Substances: DMSO (negative control), appropriate positive control mutagens for each strain.
Experimental Workflow
Figure 1: Experimental workflow for the Ames test to evaluate the anti-mutagenic properties of this compound.
Detailed Procedure
-
Bacterial Culture Preparation: Inoculate S. typhimurium strains into Oxoid Nutrient Broth No. 2 and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain the desired test concentrations (e.g., 0.01 to 2.0 µmol/plate). Prepare stock solutions of the mutagens in appropriate solvents.
-
Ames Test (Plate Incorporation Method):
-
To 2 mL of molten top agar (maintained at 45°C), add 0.1 mL of the overnight bacterial culture.
-
Add 0.1 mL of the this compound solution at the desired concentration.
-
Add 0.1 mL of the mutagen solution.
-
For assays requiring metabolic activation, add 0.5 mL of the S9 cofactor mix. For assays without metabolic activation, add 0.5 mL of phosphate buffer.
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Invert the plates and incubate at 37°C for 48 hours.
-
Data Collection and Analysis: Count the number of revertant colonies on each plate. The anti-mutagenic activity is expressed as the percentage inhibition of the number of revertant colonies induced by the mutagen alone.
Signaling Pathways Involved in Anti-mutagenesis
The anti-mutagenic effects of this compound are intrinsically linked to its potent antioxidant properties, which are mediated through complex cellular signaling pathways. Two key pathways have been identified: the Keap1-Nrf2 antioxidant response pathway and the NF-κB signaling pathway.
The Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like biliverdin, Nrf2 is released from Keap1, translocates to the nucleus, and activates
Biliverdin Hydrochloride: A Technical Guide to its Immunomodulatory Mechanisms
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Biliverdin hydrochloride, a key intermediate in heme catabolism, has emerged as a potent modulator of the immune system. Historically considered a mere metabolic byproduct, recent evidence has illuminated its significant anti-inflammatory, antioxidant, and immunosuppressive properties.[1][2][3] This technical guide provides a comprehensive overview of the mechanisms through which this compound influences immune responses. It details the molecular pathways affected, summarizes key quantitative data from preclinical studies, and provides methodologies for relevant experimental protocols. This document is intended to serve as a resource for researchers and professionals in immunology and drug development, facilitating further investigation into the therapeutic potential of this compound.
Introduction
Heme, a vital component of hemoglobin and various enzymes, undergoes catabolism via the heme oxygenase (HO) system, yielding biliverdin, iron, and carbon monoxide.[1][4] Biliverdin is subsequently converted to bilirubin by biliverdin reductase (BVR).[1][2][3] While bilirubin has long been recognized for its antioxidant capabilities, the immunomodulatory functions of its precursor, biliverdin, are now a subject of intense research.[5][6] this compound, the stable salt form of biliverdin, is frequently utilized in experimental settings to explore these effects.
This guide delves into the core mechanisms of this compound's immunomodulatory actions, focusing on its interactions with key signaling pathways and its effects on various immune cell populations.
Molecular Mechanisms of Immune Modulation
This compound exerts its immunomodulatory effects through a multi-pronged approach, influencing critical signaling cascades within immune cells. These include the NF-κB, PI3K/Akt, and MAPK pathways.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, driving the transcription of pro-inflammatory cytokines and adhesion molecules. Biliverdin has been shown to inhibit the activation of NF-κB in a concentration- and time-dependent manner.[7] This inhibition reduces the DNA binding of NF-κB, thereby downregulating the expression of its target genes.[7] In T cells, biliverdin's interference with NF-κB activation is a key mechanism in suppressing T cell proliferation and inducing tolerance.[8] Interestingly, human biliverdin reductase (hBVR) can counteract this effect, suggesting a complex regulatory interplay.[7]
Activation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and differentiation. Biliverdin, through its interaction with biliverdin reductase (BVR), can activate this pathway.[9][10] Specifically, biliverdin binding to cell surface BVR on macrophages initiates a signaling cascade involving the phosphorylation of BVR, which in turn binds to the p85α subunit of PI3K, leading to the activation of Akt.[9][10] A primary outcome of this activation is the enhanced production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[9][10] This PI3K/Akt-mediated IL-10 production is a significant contributor to biliverdin's anti-inflammatory phenotype.[9][11]
Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are involved in a wide range of cellular responses, including inflammation and immunity.[12] Biliverdin and its reductase, BVR, have been shown to interact with and regulate the MAPK cascade.[11][13] For instance, biliverdin can inhibit the JNK1/2 MAPK pathway in the context of vascular remodeling.[11] Furthermore, hBVR can act as an ERK activator and is required for MAPK signaling.[12][14] The interaction of BVR with the MAPK and PI3K pathways highlights its central role as a signaling hub.[13][15][16]
Effects on Immune Cells
This compound's immunomodulatory actions are evident in its effects on various immune cell types, including macrophages and T cells.
Macrophages
Macrophages are key players in both innate and adaptive immunity. Biliverdin has profound effects on macrophage function. By activating the PI3K/Akt pathway, biliverdin stimulates macrophages to produce the anti-inflammatory cytokine IL-10.[9][10] Furthermore, biliverdin can suppress the expression of pro-inflammatory molecules in macrophages. For example, it downregulates the expression of Toll-like receptor 4 (TLR4), a critical receptor in the response to bacterial endotoxins like lipopolysaccharide (LPS).[1][10][17] This downregulation is mediated by a nitric oxide-dependent nuclear translocation of BVR, which then binds to the TLR4 promoter and inhibits its transcription.[17] Biliverdin also inhibits the expression of the complement component 5a receptor (C5aR) in macrophages in response to LPS, partly through mTOR signaling.[18][19]
T Cells
T cells are central to adaptive immunity, and their dysregulation can lead to autoimmune diseases and allograft rejection. Biliverdin has demonstrated immunosuppressive effects on T cells. It can inhibit T cell proliferation and interfere with T cell signaling by blocking the activation of NFAT and NF-κB, two transcription factors essential for IL-2 production.[8] This leads to the suppression of Th1 interferon-gamma (IFN-γ) production.[8] These properties contribute to the observed salutary effects of biliverdin in organ transplantation models, where it can induce long-term allograft tolerance.[8]
Quantitative Data on Immunomodulatory Effects
The immunomodulatory effects of this compound have been quantified in various preclinical models. The following tables summarize key findings.
| Model | Cell Type/Animal | Treatment | Key Findings | Reference |
| Endotoxic Shock | Mice | Biliverdin (35 mg/kg, intraperitoneal) | 100% survival in biliverdin-treated mice vs. 0% in saline-treated mice at 24h post-LPS injection. | [9] |
| Acute Liver Failure | Mice | Biliverdin (35 mg/kg, intraperitoneal) | 80% survival in biliverdin-treated mice vs. 0% in controls in an LPS/d-Galactosamine model. | [9] |
| Macrophage Activation | RAW 264.7 cells | Biliverdin (50 µM) | Time-dependent increase in BVR interaction with the p85α subunit of PI3K. | [9] |
| NF-κB Inhibition | HEK293A cells | Biliverdin | Concentration- and time-dependent inhibition of NF-κB transcriptional activity. | [7] |
| Cytokine Modulation | RAW 264.7 cells | Biliverdin | Reduced LPS-dependent expression of TNF-α and IL-6. | [18] |
| Neuroinflammation | Mice | Biliverdin (2 mg/kg and 8 mg/kg, tail vein) | Increased hippocampal IL-6 and TNF-α levels. | [20] |
| Cerebral Ischemia/Reperfusion | OGD/R-injured hippocampal neurons | Biliverdin | Suppressed mRNA and protein expression of IL-6, TNF-α, and IL-1β. | [21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for in vitro and in vivo studies of this compound.
In Vitro Macrophage Stimulation
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
This compound Preparation: A stock solution of this compound is prepared by dissolving it in 0.2 N NaOH, adjusting the pH to 7.4 with HCl, and keeping it protected from light.[9]
-
Experimental Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10-50 µM) for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (e.g., 100 ng/mL), for a defined period (e.g., 4-24 hours).
-
Harvest cell supernatants for cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-10).
-
Lyse cells to extract protein or RNA for downstream analysis (e.g., Western blotting for signaling pathway components, qRT-PCR for gene expression).
-
In Vivo Model of Endotoxic Shock
-
Animal Model: Male C57BL/6 mice (8-12 weeks old).
-
This compound Administration: this compound is dissolved as described above and administered via intraperitoneal (i.p.) injection at a dose of 35 mg/kg.[9]
-
Experimental Procedure:
-
Administer this compound (35 mg/kg, i.p.) to the treatment group of mice. A control group receives an equivalent volume of saline.
-
Repeat the administration 16 hours and 2 hours prior to the inflammatory challenge.[9]
-
Induce endotoxic shock by injecting a lethal dose of LPS (e.g., 50 mg/kg, i.p.).[9]
-
Monitor mice for survival over a defined period (e.g., 72 hours).
-
In separate cohorts, blood and tissues (e.g., liver, lung, spleen) can be collected at earlier time points (e.g., 6 hours post-LPS) for analysis of cytokine levels and histological examination.[9]
-
Visualizing the Pathways and Workflows
Signaling Pathways
Caption: this compound signaling pathways in immune cells.
Experimental Workflow
Caption: Experimental workflows for studying biliverdin's effects.
Conclusion and Future Directions
This compound is a multifaceted immunomodulatory agent with significant therapeutic potential. Its ability to suppress pro-inflammatory pathways like NF-κB while simultaneously activating anti-inflammatory cascades such as the PI3K/Akt-IL-10 axis positions it as a promising candidate for the treatment of a range of inflammatory and autoimmune disorders. The data summarized herein underscore its potent effects in preclinical models.
Future research should focus on elucidating the full spectrum of its molecular targets and further refining its therapeutic application. This includes investigating its efficacy and safety in more complex disease models, exploring synergistic effects with other immunomodulatory agents, and developing targeted delivery systems to enhance its therapeutic index. The continued exploration of this compound's immunomodulatory properties holds great promise for the development of novel therapies for immune-mediated diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biochemistry, Biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immune Modulation by Inhibitors of the HO System [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | [frontierspecialtychemicals.com]
- 7. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biliverdin, a natural product of heme catabolism, induces tolerance to cardiac allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]
- 11. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human biliverdin reductase is an ERK activator; hBVR is an ERK nuclear transporter and is required for MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biliverdin reductase: PKC interaction at the cross-talk of MAPK and PI3K signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Biliverdin Reductase: More than a Namesake – The Reductase, Its Peptide Fragments, and Biliverdin Regulate Activity of the Three Classes of Protein Kinase C [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Heme-Derived Metabolic Signals Dictate Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Biliverdin modulates the expression of C5aR in response to endotoxin in part via mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Heme-Derived Metabolic Signals Dictate Immune Responses [frontiersin.org]
- 20. Effects of Exogenous Biliverdin Treatment on Neurobehaviors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biliverdin Protects Against Cerebral Ischemia/Reperfusion Injury by Regulating the miR-27a-3p/Rgs1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Biliverdin Hydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin hydrochloride, a key intermediate in the catabolism of heme, is a green tetrapyrrolic bile pigment. It is formed from the oxidation of heme by heme oxygenase and is subsequently reduced to bilirubin by biliverdin reductase.[1][2] Beyond its role as a metabolic intermediate, this compound exhibits potent antioxidant, anti-inflammatory, and anti-mutagenic properties, making it a molecule of significant interest in biomedical research and drug development.[1][2][3] These properties have led to investigations into its therapeutic potential in conditions such as vascular injury, inflammation, and sepsis.[1][4] This document provides detailed protocols for the preparation and handling of this compound solutions in dimethyl sulfoxide (DMSO), a common solvent for its in vitro and in vivo applications.
Quantitative Data: Solubility Profile
This compound exhibits good solubility in organic solvents such as DMSO and dimethylformamide (DMF), but is sparingly soluble in aqueous buffers.[5][6] The following table summarizes the solubility of this compound in various solvents.
| Solvent/System | Solubility | Reference(s) |
| DMSO | ~20 mg/mL | [2][3][5][6] |
| DMF | ~20 mg/mL | [3][5] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [3][5] |
| Aqueous Buffers | Sparingly soluble | [5][6] |
| Basic Aqueous Solutions (pH > 9 for initial dissolution) | Soluble | [4] |
Note: For applications requiring aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like DMF and then dilute with the aqueous buffer of choice.[5]
Experimental Protocols
Preparation of a this compound Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted for various experimental applications.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, light-protected microcentrifuge tubes or vials (amber or wrapped in foil)
-
Calibrated pipette and sterile tips
Procedure:
-
Pre-treatment of Solvent: Before use, purge the DMSO with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can contribute to the oxidation of biliverdin.[5][6]
-
Weighing the Compound: In a controlled environment, accurately weigh the desired amount of this compound crystalline solid.
-
Dissolution: Add the appropriate volume of the purged DMSO to the this compound to achieve the desired concentration (e.g., for a 20 mg/mL stock solution, add 1 mL of DMSO to 20 mg of this compound).
-
Solubilization: Gently vortex or sonicate the mixture until the this compound is completely dissolved. Warming the solution slightly may aid in dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected, airtight vials. This will minimize repeated freeze-thaw cycles and exposure to light and air.[6]
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6] For immediate use, the solution can be kept at 4°C for several days, protected from light.[6]
Safety Precautions:
-
This compound should be handled as a hazardous material. Avoid ingestion, inhalation, and contact with skin and eyes.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All handling should be performed in a well-ventilated area or a chemical fume hood.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the preparation and storage of a this compound stock solution in DMSO.
Caption: Workflow for preparing and storing this compound in DMSO.
Heme Catabolism Signaling Pathway
Biliverdin is a central molecule in the catabolism of heme. The following diagram illustrates this pathway.
Caption: Simplified diagram of the heme catabolism pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. This compound - Echelon Biosciences [echelon-inc.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Administration of Biliverdin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of biliverdin hydrochloride. This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of biliverdin in various animal models.
Biliverdin, a product of heme catabolism, and its subsequent reduction product, bilirubin, are known to possess potent antioxidant, anti-inflammatory, and cytoprotective properties.[1][2][3][4] Exogenous administration of biliverdin has shown promise in models of ischemia-reperfusion injury, organ transplantation, inflammation, and vascular injury.[5][6][7] This document outlines the necessary procedures for preparing and administering this compound in a research setting.
Key Concepts and Mechanisms of Action
This compound is a water-soluble precursor to bilirubin.[8] In vivo, biliverdin is rapidly converted to bilirubin by the enzyme biliverdin reductase.[3][4][9] The therapeutic effects of biliverdin administration are largely attributed to the potent antioxidant and anti-inflammatory actions of bilirubin.[8] The mechanism involves the scavenging of reactive oxygen species and the modulation of inflammatory signaling pathways, including the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, and the upregulation of anti-inflammatory cytokines like IL-10.[3][9][10]
The core of biliverdin's biological origin is the Heme Oxygenase (HO) pathway. Heme oxygenase catalyzes the breakdown of heme into biliverdin, carbon monoxide (CO), and free iron.[3][4] This pathway is a critical cellular defense mechanism against oxidative stress.[7]
Signaling Pathway of Heme Catabolism and Biliverdin Action
Quantitative Data Summary
The following tables summarize dosages and pharmacokinetic parameters for this compound administration from various studies.
Table 1: In Vivo Administration Dosages of this compound
| Animal Model | Route of Administration | Dosage | Therapeutic Application | Reference |
| Mouse | Intraperitoneal (i.p.) | 2 mg/kg and 8 mg/kg | Neurobehavioral studies | [10] |
| Mouse | Topical | Not specified | Corneal wound healing | [8] |
| Mouse | Intravenous (i.v.) | 250 nmole | Liver imaging | [11] |
| Rat | Intraperitoneal (i.p.) | 50 µmol/kg | Vascular injury | [4] |
| Rat | Ex vivo perfusion | 10 µM and 50 µM | Liver ischemia-reperfusion injury | [6] |
| Swine | Not specified | Not specified | Liver ischemia-reperfusion injury | [5] |
Table 2: Pharmacokinetic Parameters of Biliverdin in Rats
| Route of Administration | Absolute Bioavailability (%) | Reference |
| Intravenous (i.v.) | 100 (by definition) | [2][12] |
| Intraperitoneal (i.p.) | 16.1 - 28.4 | [2][12][13] |
| Intraduodenal (i.d.) | 0.04 | [13] |
Experimental Protocols
Preparation of this compound Solution for In Vivo Administration
This compound is photosensitive and should be protected from light during preparation and storage.[14]
Materials:
-
This compound powder
-
0.2 N Sodium Hydroxide (NaOH)
-
Sterile normal saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
pH meter
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of 0.2 N NaOH to dissolve the powder. This compound is soluble in basic aqueous solutions (pH > 9 for initial dissolution).[9][10]
-
Once dissolved, adjust the pH of the solution to 7.4 using sterile HCl or NaOH as needed. The solution should remain soluble down to a pH of 7.[9]
-
Dilute the solution to the final desired concentration with sterile normal saline.[10]
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
It is recommended to use the solution immediately after preparation.[14] If short-term storage is necessary, protect from light and store at 2-8°C. For longer-term storage of stock solutions (e.g., in DMSO), store at -20°C for up to one month or -80°C for up to six months.[3][4]
In Vivo Administration Protocols
The choice of administration route depends on the experimental design and target organ.
a) Intraperitoneal (i.p.) Injection
-
Prepare the this compound solution as described above.
-
Gently restrain the animal (e.g., mouse or rat).
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the internal organs.
-
Insert a 25-27 gauge needle at a 15-20 degree angle and inject the desired volume of the solution.
-
Monitor the animal for any adverse reactions post-injection.
b) Intravenous (i.v.) Injection
-
Prepare the this compound solution as described above.
-
For rats and mice, the lateral tail vein is the most common site for i.v. injection.
-
Warm the animal's tail with a heat lamp or warm water to dilate the veins.
-
Place the animal in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, insert it into the lateral tail vein and slowly inject the solution.
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
Monitor the animal for any adverse reactions.
c) Topical Administration (for corneal injury models)
-
Prepare the this compound solution as described above.
-
Anesthetize the animal according to your institution's approved protocol.
-
Apply a small, precise volume (e.g., 5-10 µL) of the biliverdin solution directly to the surface of the cornea.
-
Allow the solution to be absorbed before returning the animal to its cage.
-
Repeat the administration as required by the experimental design (e.g., twice daily).[8]
Experimental Workflow Diagram
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. Bile pigment pharmacokinetics and absorption in the rat: therapeutic potential for enteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biliverdin protects against liver ischemia reperfusion injury in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biliverdin protects rat livers from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biliverdin therapy protects rat livers from ischemia and reperfusion injury | Publicación [silice.csic.es]
- 8. Biliverdin Rescues the HO-2 Null Mouse Phenotype of Unresolved Chronic Inflammation Following Corneal Epithelial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Echelon Biosciences [echelon-inc.com]
- 10. Effects of Exogenous Biliverdin Treatment on Neurobehaviors in Mice [jstage.jst.go.jp]
- 11. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 12. Bile pigment pharmacokinetics and absorption in the rat: therapeutic potential for enteral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of bilirubin-10-sulfonate and biliverdin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Biliverdin Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of biliverdin hydrochloride in biological matrices. Biliverdin, an intermediate in the heme degradation pathway, is a potent antioxidant and plays a crucial role in cellular defense against oxidative stress. Accurate quantification of biliverdin is essential for researchers in drug development and various scientific fields studying its physiological and pathological roles. This method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry in Selected Reaction Monitoring (SRM) mode. The method has been validated for linearity, sensitivity, accuracy, and precision.
Introduction
Biliverdin is a green tetrapyrrolic bile pigment and a product of heme catabolism, catalyzed by the enzyme heme oxygenase. It is subsequently reduced to the potent antioxidant bilirubin by biliverdin reductase. The biliverdin-bilirubin redox cycle is a critical component of the cellular antioxidant defense mechanism, protecting against oxidative damage implicated in various diseases. Given its biological significance, a reliable and sensitive analytical method for the quantification of biliverdin in biological samples is of great interest to researchers and drug development professionals.
This application note provides a detailed protocol for the quantification of this compound using LC-MS/MS. The method is suitable for the analysis of biliverdin in serum and plasma samples.
Experimental
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Internal Standard (IS): ¹³C-labeled Biliverdin (or a suitable analogue)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Dimethyl sulfoxide (DMSO)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human serum/plasma (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Sample Preparation
Standard Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO.
-
Prepare working standard solutions by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Prepare a stock solution of the internal standard in a similar manner.
-
Store stock solutions at -20°C or -80°C, protected from light. Biliverdin is photosensitive and prone to oxidation.
Sample Preparation from Serum/Plasma:
A protein precipitation method is employed for sample extraction:
-
To 100 µL of serum or plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
For more complex matrices or to remove phospholipids, a liquid-liquid extraction or a solid-phase extraction (SPE) protocol may be considered.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | As required for optimal separation |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Biliverdin | 583.2 | 297.2 | 35 |
| Internal Standard | (Specific to IS used) | (Specific to IS used) | (To be optimized) |
Note: The specific parameters for the mass spectrometer should be optimized for the instrument in use.
Results and Discussion
The described LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of biliverdin. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Quantitative Data Summary
The method was validated according to standard bioanalytical method validation guidelines. A summary of the quantitative performance is presented in the tables below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 0.5 - 100 nM |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Detection (LOD) | 0.1 nM |
| Lower Limit of Quantification (LLOQ) | 0.5 nM |
Table 2: Accuracy and Precision
| QC Level | Concentration (nM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 1.5 | < 15 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | < 15 | 85 - 115 |
| High | 80 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery
| QC Level | Concentration (nM) | Recovery (%) |
| Low | 1.5 | > 85 |
| Medium | 50 | > 85 |
| High | 80 | > 85 |
Signaling Pathways and Workflows
Heme Degradation Pathway
The catabolism of heme is a critical biological process. Heme is degraded by heme oxygenase into biliverdin, releasing iron and carbon monoxide. Biliverdin is then converted to bilirubin by biliverdin reductase.
Caption: The enzymatic conversion of heme to bilirubin.
Biliverdin Antioxidant Signaling
Biliverdin and its metabolite, bilirubin, form a potent antioxidant redox cycle. Bilirubin scavenges reactive oxygen species (ROS), becoming oxidized to biliverdin, which is then recycled back to bilirubin by biliverdin reductase, thus amplifying the antioxidant capacity.
Caption: The biliverdin-bilirubin antioxidant redox cycle.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is summarized below, from sample collection to data analysis.
Application Notes and Protocols for Fluorescence-Based Assay of Biliverdin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin, a linear tetrapyrrole and a key intermediate in the catabolism of heme, plays a significant role in cellular physiology and is implicated in various pathological conditions. Its antioxidant, anti-inflammatory, and anti-mutagenic properties make it a molecule of great interest in biomedical research and drug development. Accurate and sensitive quantification of biliverdin is crucial for understanding its biological functions and for screening potential therapeutic agents that modulate its levels. This document provides detailed protocols for fluorescence-based assays for the determination of biliverdin hydrochloride, offering higher sensitivity compared to traditional absorbance-based methods.
Two primary fluorescence-based methodologies are presented: an indirect assay measuring the activity of biliverdin reductase by quantifying the fluorescent product bilirubin, and a direct assay utilizing an infrared fluorescent protein that binds to biliverdin.
Signaling Pathway: Heme Catabolism
The enzymatic degradation of heme produces biliverdin, which is subsequently converted to bilirubin. This pathway is central to iron homeostasis and the production of the potent antioxidant bilirubin.
Method 1: Indirect Fluorescence Assay via Biliverdin Reductase Activity
This method quantifies biliverdin by measuring the fluorescence of bilirubin, its enzymatic reduction product. The assay relies on the conversion of biliverdin to bilirubin by biliverdin reductase (BVR), followed by the detection of bilirubin using a specific fluorescent protein, such as UnaG or HUG (HELP-UnaG). The fluorescence intensity is directly proportional to the amount of bilirubin produced, and thus to the initial concentration of biliverdin.
Experimental Workflow
Experimental Protocol
1. Reagent Preparation:
-
This compound Stock Solution (6 mM): Dissolve this compound in methanol and store at -20°C. Prepare fresh working solutions by diluting the stock in the appropriate assay buffer.
-
Bilirubin Standards: Prepare a stock solution of bilirubin (5 mg/mL) and store at -20°C. Freshly prepare a series of dilutions in PBS to generate a standard curve (e.g., 0,
Application Notes and Protocols for HPLC Analysis of Biliverdin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin, a key intermediate in the heme degradation pathway, is a potent antioxidant and has garnered significant interest for its potential therapeutic applications.[1][2] Accurate quantification of biliverdin in biological matrices and pharmaceutical formulations is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of biliverdin. This document provides detailed application notes and protocols for using biliverdin hydrochloride as a standard in HPLC analysis.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₄N₄O₆ · HCl | [3] |
| Molecular Weight | 619.1 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMSO and DMF (~20 mg/mL). Sparingly soluble in aqueous buffers. | [3] |
| Storage | Store at -20°C. Solutions in DMSO can be stored at -20°C for up to a month, protected from light and air. | [3] |
Experimental Protocols
Preparation of this compound Standard Stock Solution
Objective: To prepare a concentrated stock solution of this compound for the generation of a calibration curve.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Amber vials or tubes wrapped in aluminum foil
-
Vortex mixer
-
Analytical balance
Protocol:
-
Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolve the powder in a known volume of DMSO to achieve a final concentration of 1 mg/mL.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution in an amber vial or a tube wrapped in aluminum foil at -20°C to protect it from light.[3]
Preparation of Working Standard Solutions and Calibration Curve
Objective: To prepare a series of diluted standard solutions from the stock solution to construct a calibration curve.
Materials:
-
This compound stock solution (1 mg/mL)
-
Mobile phase or a suitable diluent (e.g., 50% methanol in water)
-
Volumetric flasks
-
Micropipettes
Protocol:
-
Perform serial dilutions of the 1 mg/mL stock solution using the mobile phase or a suitable diluent to prepare a series of working standards. Suggested concentrations for a calibration curve are: 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL, and 3.125 µg/mL.
-
Ensure thorough mixing of each working standard.
-
These working standards are now ready for injection into the HPLC system.
HPLC Instrumentation and Conditions
Objective: To provide established HPLC methods for the analysis of biliverdin.
Two example methods are provided below. Method 1 is a gradient method suitable for separating biliverdin from other bile pigments, while Method 2 is an isocratic method.
Method 1: Gradient HPLC [4]
| Parameter | Condition |
| Column | Newcrom R1, C18, 2.1 x 150 mm, 3 µm |
| Mobile Phase | A: Water with 100-40 mM Ammonium acetate (gradient) B: Acetonitrile (gradient of 30-85%) |
| Flow Rate | 0.2 mL/min |
| Detection | UV at 405 nm |
| Injection Volume | 2 µL |
| Column Temp. | Ambient |
| Retention Time | Approximately 8.62 min |
Method 2: Isocratic HPLC
| Parameter | Condition |
| Column | Discovery® C18, 10 cm x 2.1 mm, 5 µm |
| Mobile Phase | 10 mM ammonium acetate and 90:10 methanol:(100 mM ammonium acetate) |
| Flow Rate | 0.2 mL/min |
| Detection | UV at 405 nm |
| Injection Volume | 1 µL |
| Column Temp. | Ambient |
| Retention Time | Not specified |
Data Analysis
-
Inject the prepared working standard solutions into the HPLC system, starting from the lowest concentration.
-
Record the peak area for each concentration.
-
Construct a calibration curve by plotting the peak area (y-axis) against the corresponding concentration (x-axis).
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
-
To quantify biliverdin in unknown samples, inject the prepared sample and use the peak area in the regression equation to calculate the concentration.
Quantitative Data Summary
The following tables summarize quantitative data for biliverdin analysis from various studies.
Table 1: HPLC Method Parameters and Retention Times
| Column Type | Mobile Phase | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Discovery® C18 | 10 mM ammonium acetate / Methanol | 405 | Not Specified | |
| Newcrom R1 | Acetonitrile / Water with Ammonium Acetate | 405 | 8.62 | [4] |
| C18 | Not Specified | 377 | Not Specified | [5] |
| C18 reverse phase | Not Specified | 370, 680, 450 | 9.8 | [6] |
| XBridge C18 | Acetonitrile / Water | Not Specified | Not Specified | [3] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Detection Method | LOD | LOQ | Reference |
| HPLC-TLS | 1.2 nM | 3 nM | [5] |
| HPLC-DAD | 6 nM | 18 nM | [5] |
| HPLC-UV | 20 ppm | Not Specified | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Heme Degradation Pathway
Heme is catabolized in a two-step enzymatic process. Heme oxygenase converts heme into biliverdin, releasing iron and carbon monoxide.[1][2] Subsequently, biliverdin reductase reduces biliverdin to bilirubin.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a biliverdin geometric isomer by means of HPLC/ESI–MS and NMR spectroscopy. Differentiation of the isomers by using fragmentation “in-source” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method for Separation of Bilirubin and Biliverdin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Biliverdin Hydrochloride Treatment in a Mouse Model of Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of biliverdin hydrochloride in a mouse model of cerebral ischemia-reperfusion injury. The information is compiled from multiple peer-reviewed studies and is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective effects of biliverdin.
Introduction
Cerebral ischemia, commonly known as stroke, is a leading cause of death and long-term disability worldwide. The pathophysiology of ischemic stroke is complex, involving excitotoxicity, oxidative stress, inflammation, and apoptosis. Biliverdin, a metabolic product of heme degradation by heme oxygenase-1 (HO-1), has emerged as a promising therapeutic agent due to its potent antioxidant and anti-inflammatory properties.[1][2] This document outlines the administration of this compound in a transient middle cerebral artery occlusion (tMCAO) mouse model, a standard preclinical model of focal ischemic stroke.[3][4]
Summary of Quantitative Data
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in rodent models of cerebral ischemia.
Table 1: Effects of Biliverdin on Infarct Volume and Neurological Deficits
| Parameter | Animal Model | This compound Dose | Route of Administration | Key Findings | Reference |
| Infarct Volume | Rat (tMCAO) | 35 mg/kg | Intraperitoneal | Significantly reduced infarct volume. | [2] |
| Infarct Volume | Rat (tMCAO) | Not specified | Intraperitoneal | Significantly reduced infarct volume of the cerebral cortices. | [1] |
| Infarct Volume | Mouse (MCAO/R) | 40 mg/kg | Not specified | Significantly alleviated cerebral ischemia-reperfusion injury. | [5] |
| Neurological Severity Score (NSS) | Rat (tMCAO) | 35 mg/kg | Intraperitoneal | Significantly improved neurological scores at days 1-5 post-reperfusion. | [2][6] |
| Neurological Deficits | Mouse (tMCAO) | Not applicable (general model) | Not applicable | Bederson (0-5) score and mNSS show high validity in assessing deficits. | [7][8] |
Table 2: Molecular and Cellular Effects of Biliverdin Treatment
| Parameter | Animal/Cell Model | This compound Dose/Concentration | Key Findings | Reference |
| Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Rat (tMCAO) | 35 mg/kg | Significantly downregulated mRNA and protein expression levels. | [2] |
| iNOS Expression | Rat (tMCAO) | 35 mg/kg | Significantly downregulated mRNA and protein expression. | [2] |
| Oxidative Stress Markers (Superoxide, 4-HNE, 8-OHdG) | Rat (tMCAO) | Not specified | Decreased superoxide production and oxidative damage to lipids and DNA. | [1] |
| Apoptosis | Rat Hippocampal Neurons (OGD/R) | 0.3-10 µg/mL | Suppressed apoptosis. | [7] |
| Pyroptosis (NLRP3/Caspase-1/GSDMD pathway) | Mouse (MCAO/R) & HT22 cells (OGD/R) | 40 mg/kg | Inhibited pyroptosis pathway. | [5] |
| Nrf2/A20/eEF1A2 Axis | Mouse (MCAO/R) & HT22 cells (OGD/R) | 40 mg/kg | Promoted Nrf2 activation, elevated A20 expression, and decreased eEF1A2. | [5][9] |
| miR-27a-3p / Rgs1 Axis | Rat Hippocampal Neurons (OGD/R) & MCAO/R Rat Brain | 35 mg/kg | Upregulated miR-27a-3p and downregulated Rgs1. | [4][7] |
Experimental Protocols
Preparation and Administration of this compound
This protocol is adapted from studies in both rats and mice.[7][10]
Materials:
-
This compound (e.g., Frontier Scientific, Inc.)
-
0.2 M Sodium Hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) for pH adjustment
-
Sterile 0.9% saline
-
Sterile syringes and needles
Procedure:
-
Dissolve this compound powder in 0.2 M NaOH solution.
-
Carefully adjust the pH of the solution to 7.4 using HCl.
-
Dilute the solution with sterile 0.9% saline to achieve the final desired concentration. A common dose for neuroprotection in rodents is 35-40 mg/kg.[5][10]
-
Administer the prepared this compound solution via intraperitoneal (IP) injection.
-
Timing of Administration: A typical dosing regimen involves an initial injection 15 minutes prior to reperfusion, followed by subsequent injections at 4, 12, and 20 hours after reperfusion.[7] Another reported regimen is an initial dose 15 minutes before reperfusion, a second dose 4 hours after, and then twice daily for up to 5 days for longer-term studies.[10]
Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
This is a widely used model to induce focal cerebral ischemia.[3][4][11]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad with a rectal probe to maintain body temperature at 37°C ± 0.5°C.
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
6-0 or 7-0 nylon monofilament with a silicone-coated tip
-
Sutures (e.g., 7-0 silk)
-
Laser-Doppler flowmetry (LDF) probe (optional but recommended for verifying occlusion and reperfusion)
Procedure:
-
Anesthetize the mouse using isoflurane (4-5% for induction, 1.5-2% for maintenance).
-
Place the mouse in a supine position on the heating pad to maintain normothermia.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and any small branching arteries.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated monofilament through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 9-10 mm from the carotid bifurcation. A slight resistance will be felt. LDF can be used to confirm a significant drop in cerebral blood flow.
-
Secure the filament in place. The duration of occlusion is typically 60 minutes for a reproducible infarct.[12]
-
After the occlusion period, withdraw the filament to allow for reperfusion. LDF can be used to confirm the restoration of blood flow.
-
Ligate the ECA stump permanently and remove the temporary ligature from the CCA.
-
Suture the neck incision and allow the mouse to recover in a heated cage. Provide post-operative care, including subcutaneous saline for hydration and soft food.[11]
Neurological Deficit Scoring
Neurological function should be assessed 24 hours after tMCAO. The Modified Neurological Severity Score (mNSS) and the Bederson score are commonly used.[7][8][13]
Modified Neurological Severity Score (mNSS): This is a composite score (0-14) evaluating motor, sensory, and reflex functions.
-
Motor Tests (6 points):
-
Raising the mouse by the tail (0-3 points for forelimb flexion)
-
Placing the mouse on the floor (0-3 points for circling behavior)
-
-
Sensory Tests (2 points):
-
Visual and tactile placement tests.
-
-
Reflex Tests (4 points):
-
Pinna, corneal, startle, and whisker reflexes.
-
-
Balance Test (2 points):
-
Beam walking. A higher score indicates a more severe neurological deficit.
-
Bederson Score (0-5 scale):
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Decreased resistance to lateral push (and forelimb flexion).
-
3: Unidirectional circling.
-
4: Longitudinal spinning or barreling.
-
5: No spontaneous movement or coma.
Infarct Volume Measurement using TTC Staining
This is performed 24-48 hours post-tMCAO to quantify the extent of ischemic damage.[3][5][14]
Materials:
-
2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS).
-
Brain matrix slicer.
-
Digital scanner or camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Deeply anesthetize the mouse and decapitate.
-
Quickly remove the brain and chill it briefly at -20°C for 5-10 minutes to firm the tissue.
-
Slice the brain into 1-2 mm coronal sections using a brain matrix.
-
Immerse the slices in 2% TTC solution and incubate at 37°C for 20-30 minutes in the dark.[3]
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 4% paraformaldehyde or 10% neutral buffered formalin.
-
Capture high-resolution images of the slices.
-
Using image analysis software, measure the area of the infarct (white) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
To correct for edema, the infarct volume is often calculated indirectly: Infarct Volume = (Volume of Contralateral Hemisphere) - (Volume of Non-infarcted Ipsilateral Hemisphere).
Immunohistochemistry for Inflammatory Markers
This protocol provides a general framework for staining brain sections for markers such as microglia/macrophages.[2][15]
Materials:
-
Anesthetized and transcardially perfused mouse (with PBS followed by 4% paraformaldehyde).
-
Cryostat or vibratome.
-
Blocking buffer (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100).
-
Primary antibody (e.g., anti-Iba1 for microglia/macrophages).
-
Fluorescently-labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI or Hoechst).
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Post-fix the brain in 4% paraformaldehyde overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Cut 20-30 µm thick coronal sections using a cryostat.
-
Wash sections in PBS.
-
Incubate sections in blocking buffer for 1-2 hours at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with the appropriate secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash sections in PBS.
-
Counterstain with DAPI or Hoechst for 10-15 minutes.
-
Mount the sections onto slides with mounting medium.
-
Image using a fluorescence microscope.
Visualizations
Experimental Workflow
Caption: Experimental workflow for biliverdin treatment in a mouse tMCAO model.
Signaling Pathway 1: Biliverdin's Anti-Inflammatory and Anti-Apoptotic Effects
Caption: Signaling pathways modulated by biliverdin in cerebral ischemia.
Signaling Pathway 2: Antioxidant Mechanism of Action
References
- 1. ahajournals.org [ahajournals.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies [jove.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biliverdin modulates the Nrf2/A20/eEF1A2 axis to alleviate cerebral ischemia-reperfusion injury by inhibiting pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biliverdin administration ameliorates cerebral ischemia reperfusion injury in rats and is associated with proinflammatory factor downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Neurovascular Protection Following Repetitive Hypoxic Preconditioning and Transient Middle Cerebral Artery Occlusion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Biliverdin Hydrochloride in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin, a linear tetrapyrrole and a key intermediate in the catabolism of heme, is emerging as a molecule of significant interest in biomedical research. It is the precursor to bilirubin and is formed through the action of heme oxygenase. While once considered merely a metabolic intermediate, recent studies have highlighted its potent antioxidant, anti-inflammatory, and cytoprotective properties. The quantification of biliverdin in tissue homogenates is crucial for understanding its physiological and pathological roles, evaluating the efficacy of therapeutic interventions targeting the heme oxygenase pathway, and for drug development professionals investigating its potential as a biomarker.
These application notes provide detailed protocols for the accurate and reliable quantification of biliverdin hydrochloride in tissue homogenates using two primary methods: a fluorescence-based assay and High-Performance Liquid Chromatography (HPLC).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the heme degradation pathway, the central role of biliverdin, and the general experimental workflow for its quantification in tissue samples.
Caption: Heme Degradation Pathway.
Caption: Experimental Workflow for Biliverdin Quantification.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Notes |
| This compound Standard | Sigma-Aldrich | Store at -20°C, protected from light. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | |
| RIPA Buffer | Cell Signaling Technology | For tissue lysis. |
| Protease and Phosphatase Inhibitor Cocktail | Roche | Add fresh to lysis buffer. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving biliverdin standard. |
| Methanol (HPLC Grade) | Fisher Scientific | For HPLC mobile phase and standard preparation. |
| Acetonitrile (HPLC Grade) | Fisher Scientific | For HPLC mobile phase. |
| Ammonium Acetate | Sigma-Aldrich | For HPLC mobile phase buffer. |
| Recombinant UnaG Protein | (Available from various suppliers or can be expressed) | For fluorescence-based assay. |
| 96-well black microplates | Corning | For fluorescence measurements. |
Application Note: HPLC-UV Method for the Simultaneous Separation and Quantification of Biliverdin and Bilirubin
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV-Vis detection for the effective separation and quantification of biliverdin and bilirubin. These two bile pigments are critical biomarkers in studies of heme catabolism and various pathological conditions, including jaundice and liver disease.[1] The provided protocols are designed for researchers, scientists, and professionals in drug development, offering a reliable methodology for analyzing these tetrapyrrolic compounds in various sample matrices.
Introduction
Biliverdin and bilirubin are sequential products of the enzymatic breakdown of heme.[1] Heme oxygenase catalyzes the conversion of heme to biliverdin, a green pigment, which is subsequently reduced to the yellow pigment bilirubin by biliverdin reductase.[1] Due to their structural similarities and potential for interconversion, a sensitive and specific analytical method is essential for their accurate determination. Reversed-phase HPLC with UV detection provides a rapid and reliable approach for this purpose. This document outlines a validated method, including detailed experimental protocols and expected results.
Chemical Structures
The structural relationship between biliverdin and bilirubin is central to their chromatographic separation. Bilirubin is formed by the reduction of the central methene bridge of biliverdin.
Experimental Protocols
This section provides a detailed protocol for the HPLC-UV analysis of biliverdin and bilirubin. The method described is a composite of established procedures and can be adapted based on specific instrumentation and sample requirements.
1. Materials and Reagents
-
Bilirubin standard (Sigma-Aldrich or equivalent)
-
Biliverdin standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (reagent grade)
-
Tris-HCl buffer (reagent grade)
-
Water (HPLC grade)
-
Sodium Hydroxide (for sample dissolution)
-
Ammonium Hydroxide (for sample dissolution)
2. Standard Solution Preparation
-
Bilirubin Stock Solution (1 mg/mL): Dissolve 10 mg of bilirubin in 10 mL of a 50:50 (v/v) mixture of methanol and 1% ammonium hydroxide. Due to its light sensitivity, prepare this solution under dim light and store it in an amber vial at -20°C.
-
Biliverdin Stock Solution (1 mg/mL): Dissolve 10 mg of biliverdin in 10 mL of methanol. Store in an amber vial at -20°C.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions with the initial mobile phase composition to achieve concentrations ranging from 0.1 to 100 µg/mL.
3. Sample Preparation
-
For biological samples such as serum or plasma, protein precipitation is often required. A common method involves adding three volumes of ice-cold methanol to one volume of the sample, vortexing, and centrifuging at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
The supernatant can then be directly injected or evaporated to dryness and reconstituted in the mobile phase.
4. HPLC Instrumentation and Conditions The following table summarizes typical instrument conditions for the separation.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Newcrom R1, 2.1 x 150 mm, 3 µm[1] | Discovery® C18, 2.1 x 100 mm, 5 µm[2] | Internal-surface reversed-phase silica, dimensions not specified[3] |
| Mobile Phase A | Water with Ammonium Acetate (concentration varies with gradient)[1] | 10 mM Ammonium Acetate, pH unadjusted[2] | 0.5 M Tris HCl buffer, pH 7.2[3] |
| Mobile Phase B | Acetonitrile[1] | 90:10 (v/v) Methanol:100 mM Ammonium Acetate[2] | Acetonitrile[3] |
| Gradient | 30-85% B over 15 min[1] | Isocratic or gradient conditions can be applied. A typical gradient would be a linear increase in Mobile Phase B. | 20:80 (v/v) Acetonitrile:Tris HCl buffer (Isocratic)[3] |
| Flow Rate | 0.2 mL/min[1] | 0.2 mL/min[2] | Not specified |
| Column Temperature | Ambient | Ambient[2] | Not specified |
| Detection | UV at 405 nm[1][2] or Diode Array Detector (DAD) for simultaneous detection (365 nm for biliverdin, 450 nm for bilirubin)[3] | UV at 405 nm[2] | DAD: 365 nm for biliverdin, 450 nm for bilirubin[3] |
| Injection Volume | 2 µL[1] | 1 µL[2] | Not specified |
| Sample Diluent | 50:50 (v/v) Acetonitrile:Water with NaOH[1] | 50% Methanol with 1% Ammonium Hydroxide[2] | Not specified |
Data Presentation
The following table summarizes the quantitative data obtained from the described HPLC methods. Retention times can vary based on the specific HPLC system, column, and exact mobile phase preparation.
| Compound | Method 1 Retention Time (min)[1] | UV Wavelength (nm)[1][3] | Limit of Detection (LOD)[1] |
| Biliverdin | 8.62 | 365 - 405 | 20 ppm |
| Bilirubin | 12.8 | 405 - 450 | 20 ppm |
Workflow and Pathway Visualization
The overall experimental workflow for the HPLC-UV analysis is depicted below.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and sensitive means for the separation and quantification of biliverdin and bilirubin. The use of a C18 or similar reverse-phase column with a gradient elution of acetonitrile and an aqueous buffer allows for the effective resolution of these structurally similar compounds. This method is suitable for a wide range of research and clinical applications where the monitoring of heme catabolism is of interest. Researchers can adapt the provided protocols to suit their specific instrumentation and sample matrices.
References
Troubleshooting & Optimization
improving the signal-to-noise ratio in biliverdin fluorescence imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the signal-to-noise ratio (SNR) in biliverdin fluorescence imaging experiments.
Troubleshooting Guides
Issue 1: Low Fluorescence Signal or Image Brightness
A weak fluorescent signal is a common problem that can be attributed to several factors, from insufficient fluorophore concentration to suboptimal imaging parameters.
Question: My biliverdin-based fluorescent protein signal is very dim. What are the potential causes and how can I increase the brightness?
Answer:
Low fluorescence intensity in biliverdin-based systems is often due to the limited availability of the biliverdin (BV) chromophore. Unlike fluorescent proteins like GFP, which synthesize their own chromophore, near-infrared fluorescent proteins (NIR FPs) require an external supply of biliverdin. Here are the primary causes and solutions:
-
Insufficient Endogenous Biliverdin: The natural concentration of biliverdin in many cell types is not high enough to saturate the expressed NIR FPs, leading to a dim signal.
-
Rapid Biliverdin Degradation: The enzyme biliverdin reductase (BVR) quickly converts biliverdin into bilirubin, which is not fluorescent.
To enhance your signal, consider the following strategies:
-
Exogenous Biliverdin Supplementation: Directly add biliverdin to your cell culture medium or administer it in vivo. A more membrane-permeable version, biliverdin dimethyl ester (BVMe₂), can also be used to improve cellular uptake.
-
Co-expression of Heme Oxygenase-1 (HO-1): HO-1 is an enzyme that catalyzes the production of biliverdin from heme. By overexpressing HO-1 alongside your NIR FP, you can increase the intracellular pool of biliverdin.
-
Inhibition of Biliverdin Reductase (BLVRA): Genetically knocking out the gene for biliverdin reductase-A (BLVRA) can prevent the degradation of biliverdin, thereby increasing its availability for your fluorescent protein. This has been shown to significantly increase iRFP fluorescence in knockout mice.
-
Optimize Imaging Parameters: Ensure your microscope is configured correctly. Use a high-energy light source and appropriate excitation and emission filters for your specific NIR FP. Far-red and near-infrared light (650-1400 nm) is recommended for deeper tissue penetration and reduced scattering.
Issue 2: High Background Noise or Autofluorescence
High background fluorescence can mask your specific signal, leading to a poor signal-to-noise ratio. This is particularly problematic in tissues with endogenous fluorophores.
Question: I'm observing a high level of background fluorescence in my images, making it difficult to distinguish my signal. How can I reduce this autofluorescence?
Answer:
Autofluorescence originates from endogenous molecules within the cell or tissue, such as NADH, collagen, and heme groups in red blood cells. It is typically more pronounced at shorter wavelengths (blue, green, and red spectra). Here are several methods to mitigate high background noise:
-
Utilize the Near-Infrared Spectrum: Biliverdin-based FPs fluoresce in the far-red and near-infrared regions of the spectrum, where tissue autofluorescence is significantly lower. Ensure you are using the appropriate filters to capture this long-wavelength emission.
-
Sample Preparation:
-
Perfusion: For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, a major source of autofluorescence due to their heme content.
-
Fixation: Minimize fixation time, as aldehyde fixatives like formalin can induce autofluorescence. Consider using an organic solvent-based fixative like chilled methanol as an alternative.
-
-
Quenching Agents: Treat your samples with chemical quenching agents.
-
Sodium Borohydride: Can be used to reduce aldehyde-induced autofluorescence.
-
Sudan Black B: Effective at reducing lipofuscin-based autofluorescence.
-
-
Imaging Techniques:
-
Fluorescence Lifetime Imaging (FLIM): This technique can help differentiate the fluorescence lifetime of your probe from that of the background autofluorescence.
-
Multi-Photon Microscopy: Two- or three-photon excitation can increase imaging depth and reduce out-of-focus fluorescence, thereby improving the signal-to-noise ratio.
-
-
Image Processing: Use software to subtract the background signal. This can be done by acquiring an image of an unstained control sample and subtracting that signal from your experimental images.
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for biliverdin-based fluorescent proteins?
A1: The optimal wavelengths depend on the specific near-infrared fluorescent protein (NIR FP) being used. Generally, these proteins are excited by light in the far-red region of the spectrum (around 600-700 nm) and emit fluorescence in the near-infrared region (around 650-750 nm). This use of longer wavelengths is advantageous as it minimizes autofluorescence and allows for deeper tissue penetration. Always consult the technical datasheet for your specific fluorescent protein to determine the precise excitation and emission maxima.
Q2: How does photobleaching affect biliverdin fluorescence imaging, and how can I minimize it?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore. While some NIR FPs, like smURFP, are exceptionally photostable, others derived from bacterial phytochromes can be more prone to photobleaching. To minimize photobleaching, you can:
-
Reduce the intensity of the excitation light.
-
Decrease the exposure time.
-
Use an antifade mounting medium for fixed samples.
-
Acquire images efficiently to limit the total light exposure.
Q3: Can I perform multiplex imaging with biliverdin-based fluorescent proteins?
A3: Yes, one of the key advantages of using far-red and near-infrared fluorescent proteins is that they expand the available color palette for multicolor imaging. You can combine a biliverdin-
challenges in quantifying biliverdin hydrochloride in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of biliverdin hydrochloride in biological samples.
Troubleshooting Guides
This section addresses common issues encountered during the experimental workflow for biliverdin quantification.
Question: Why am I observing low or no recovery of biliverdin during sample extraction?
Answer:
Low recovery of biliverdin is a frequent challenge stemming from its molecular properties and interaction with the biological matrix. Here are several potential causes and solutions:
-
Inefficient Extraction Solvent: The choice of solvent is critical for disrupting interactions between biliverdin and proteins, primarily albumin, to which it binds.
-
Solution: Acidification of the sample prior to extraction can help release protein-bound biliverdin.[1][2] A common approach involves using a mixture of an organic solvent (e.g., chloroform, methanol, or acetonitrile) and an acidic aqueous solution. For instance, a chloroform-ethanol mixture at pH 1.8 has been used for quantitative extraction from various biological fluids.
-
-
Analyte Degradation: Biliverdin is susceptible to degradation under certain conditions.
-
Solution: Protect samples from light by using amber vials or covering tubes with aluminum foil.[3] Work quickly and keep samples on ice to minimize enzymatic and chemical degradation. The addition of antioxidants, such as ascorbic acid, during extraction can also prevent oxidative degradation.
-
-
Suboptimal Phase Separation: In liquid-liquid extractions, poor separation of the organic and aqueous layers can lead to loss of the analyte.
-
Solution: Ensure complete phase separation by adequate centrifugation. The choice of extraction solvent can also influence the clarity of the separation.
-
-
Adsorption to Surfaces: Biliverdin can adsorb to plasticware, leading to losses.
-
Solution: Use low-retention polypropylene tubes or silanized glassware to minimize surface adsorption.
-
Question: My chromatograms show peak tailing, splitting, or broad peaks for biliverdin. What could be the cause?
Answer:
Poor peak shape in HPLC analysis of biliverdin can be attributed to several factors related to the column, mobile phase, or sample injection.
-
Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak distortion.[4]
-
Solution: Use a guard column to protect the analytical column from strongly retained sample components.[4] Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
-
Inappropriate Mobile Phase: The mobile phase composition, including pH and solvent strength, significantly impacts peak shape.
-
Solution: Ensure the mobile phase pH is compatible with the column and biliverdin's properties. For reversed-phase chromatography, using a buffered mobile phase, such as ammonium acetate, can improve peak symmetry. Ensure the injection solvent is compatible with the mobile phase; ideally, dissolve the sample in the mobile phase itself.[5]
-
-
Secondary Interactions: Interactions between biliverdin and active sites on the silica support of the column can cause peak tailing.
-
Solution: Use a well-end-capped column to minimize these interactions. Adding a competitor, such as a small amount of a basic compound, to the mobile phase can sometimes help.
-
Question: I am seeing significant interference from other biological molecules in my assay. How can I mitigate this?
Answer:
Interference is a major challenge in quantifying biliverdin due to the presence of structurally similar molecules and other pigments in biological samples.
-
Bilirubin Interference: Bilirubin is the most common interferent as it is structurally related to biliverdin and has overlapping spectral properties.[6][7]
-
Solution for Spectrophotometric Assays: Use a multi-wavelength spectrophotometric method to correct for bilirubin's absorbance.[6][8] This involves measuring absorbance at wavelengths specific to both biliverdin and bilirubin and using mathematical corrections.
-
Solution for Chromatographic Assays: HPLC methods with appropriate column chemistry and mobile phase gradients can effectively separate biliverdin from bilirubin.
-
-
Hemoglobin Interference: Hemoglobin also absorbs light in the same region as biliverdin and can interfere with spectrophotometric measurements.[8]
-
Solution: Similar to bilirubin, multi-wavelength spectrophotometric analysis can be employed to subtract the contribution of hemoglobin absorbance.[8] Proper sample handling to avoid hemolysis is also crucial.
-
-
Matrix Effects in Mass Spectrometry: Co-eluting matrix components can suppress or enhance the ionization of biliverdin in LC-MS analysis.
-
Solution: Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances before analysis. Optimize chromatographic conditions to separate biliverdin from the majority of matrix components. The use of a stable isotope-labeled internal standard can also help to correct for matrix effects.
-
Frequently Asked Questions (FAQs)
What are the most common methods for quantifying this compound?
The most prevalent methods for biliverdin quantification are High-Performance Liquid Chromatography (HPLC) and spectrophotometry. HPLC, often coupled with UV-Vis or mass spectrometry (MS) detection, offers high specificity and sensitivity, allowing for the separation of biliverdin from interfering substances like bilirubin. Spectrophotometric methods are simpler and faster but are more prone to interference, often requiring multi-wavelength analysis for accurate quantification.[6][8] Fluorescence-based assays are also emerging as a sensitive alternative.
How should I prepare and store my biological samples for biliverdin analysis?
Proper sample handling is crucial for accurate biliverdin quantification.
-
Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA or heparin). Process the samples as quickly as possible to minimize degradation.
-
Storage: Protect samples from light at all times by using amber tubes or wrapping them in foil.[3] For short-term storage, keep samples at 4°C. For long-term storage, samples should be stored at -80°C.
-
Preparation: When preparing standards, dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which can then be diluted in the appropriate assay buffer.[9] All solutions containing biliverdin should be protected from light.
What are the key stability concerns for this compound during analysis?
Biliverdin is sensitive to light, pH, and oxidation.
-
Light Sensitivity: Exposure to light can cause photodegradation. All experimental steps should be performed under dim light, and samples should be stored in light-protected containers.[3]
-
pH Stability: The stability of biliverdin is pH-dependent. It is generally more stable in slightly acidic to neutral conditions. Alkaline conditions can promote oxidation.
-
Oxidation: Biliverdin can be oxidized, leading to inaccurate quantification. The use of antioxidants and minimizing exposure to air can help prevent this.
Quantitative Data Summary
The following tables summarize key quantitative parameters for different biliverdin quantification methods.
Table 1: Performance of HPLC-based Methods for Biliverdin Quantification
| Parameter | HPLC-UV/Vis | HPLC-MS/MS |
| Limit of Detection (LOD) | ~1.2 nM | As low as 0.4 nM |
| Limit of Quantification (LOQ) | ~3 nM | As low as 1.2 nM |
| Linear Range | Varies by method, typically in the low nM to µM range | Varies by method, typically in the low nM to µM range |
| Recovery | 60-95% (species and tissue dependent) | >85% |
| Precision (%RSD) | <10% | <15% |
Table 2: Performance of Spectrophotometric and Fluorescence-based Methods
| Parameter | Multi-wavelength Spectrophotometry | Fluorescence Assay (HUG-based) |
| Limit of Detection (LOD) | Dependent on path length and instrument, generally higher than HPLC | ~1 nM |
| Limit of Quantification (LOQ) | Dependent on path length and instrument | ~nM range |
| Linear Range | Varies by specific protocol | 0-50 nM |
| Recovery | Dependent on extraction efficiency | Not applicable (direct measurement) |
| Precision (%CV) | <10% | <10% |
Experimental Protocols
Protocol 1: HPLC Quantification of Biliverdin in Plasma
-
Sample Preparation and Extraction:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 380 nm or a mass spectrometer in positive ion mode.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration in the samples by comparing the peak area ratio of biliverdin to the internal standard against the standard curve.
-
Protocol 2: Spectrophotometric Quantification of Biliverdin
-
Sample Preparation:
-
Extract biliverdin from the biological sample using an appropriate solvent extraction method as described in the troubleshooting section.
-
Evaporate the organic solvent and reconstitute the residue in a known volume of a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the sample at multiple wavelengths to correct for interference (e.g., 380 nm for biliverdin, 450 nm for bilirubin, and a wavelength for baseline correction).
-
The concentration of biliverdin can be calculated using a set of simultaneous equations that account for the molar absorptivity of biliverdin and the interfering substances at each wavelength.
-
-
Calibration:
-
Prepare a standard curve by measuring the absorbance of known concentrations of this compound.
-
Visualizations
Heme Catabolism Pathway
Caption: The enzymatic conversion of heme to bilirubin.
Experimental Workflow for Biliverdin Quantification
Caption: A typical workflow for quantifying biliverdin.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and quantification of the molecular species of bilirubin BDG, BMG and UCB by LC‒MS/MS in hyperbilirubinemic human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the assay of biliverdin by the recombinant protein HUG [protocols.io]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. New method for the determination of the net bilirubin absorbance in cerebrospinal fluid that minimizes the interference of oxyhaemoglobin and biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP0028123A1 - Spectrophotometric method for the determination of total bilirubin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of Biliverdin Hydrochloride Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of biliverdin hydrochloride stock solutions to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvents for preparing this compound stock solutions are high-purity, anhydrous organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is crucial to use newly opened or properly stored anhydrous solvents, as hygroscopic DMSO can negatively impact the solubility of the product. For applications requiring aqueous buffers, it is advised to first dissolve the this compound in DMF and then dilute it with the aqueous buffer of choice.
Q2: What is the solubility of this compound in common solvents?
A2: In DMSO and DMF, this compound has a solubility of approximately 20 mg/mL. It is sparingly soluble in aqueous buffers. A 1:1 solution of DMF and PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.
Q3: What are the optimal storage conditions and stability of this compound stock solutions?
A3: For long-term storage, it is recommended to store aliquoted stock solutions at -80°C, where they can be stable for up to 6 months. For shorter-term storage, solutions are stable for up to 1 month at -20°C. It is important to avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored for more than one day.
Q4: Is this compound sensitive to light?
A4: Yes, biliverdin is photosensitive and can undergo photodegradation when exposed to visible or UV light. Therefore, it is essential to store solutions in amber vials or containers wrapped in foil to protect them from light.
Q5: How can I prevent oxidation of my this compound stock solution?
A5: this compound is prone to oxidation, which can be minimized by using solvents purged with an inert gas (e.g., argon or nitrogen) before preparing the solution. Storing aliquots under an inert gas atmosphere at -20°C is also recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the stock solution | The solubility limit has been exceeded. | Gently warm and sonicate the solution to aid dissolution. Ensure you are using a recommended solvent (DMSO or DMF) at the appropriate concentration (up to 20 mg/mL). |
| The solvent (DMSO) has absorbed moisture. | Use a fresh, unopened bottle of anhydrous DMSO for preparing your stock solution. | |
| Color of the solution changes from green to brown | Oxidation of biliverdin has occurred. | This indicates degradation of the compound. It is recommended to discard the solution and prepare a fresh stock. To prevent this, purge the solvent with an inert gas before use and store the solution under an inert atmosphere. |
| Inconsistent experimental results | Degradation of the stock solution due to improper storage. | Ensure the stock solution is stored at the correct temperature (-20°C for up to 1 month, -80°C for up to 6 months) and protected from light. Avoid repeated freeze-thaw cycles by preparing and storing the solution in single-use aliquots. |
| The aqueous working solution is not stable. | Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment and used within the same day. |
Quantitative Data Summary
Table 1: Storage Conditions and Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Stability Duration | Reference(s) |
| DMSO/DMF | -80°C | Up to 6 months | |
| DMSO/DMF | -20°C | Up to 1 month | |
| Aqueous Buffer | Not Recommended | Not more than one day |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO or DMF
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber microcentrifuge tubes or vials
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Purge the anhydrous DMSO or DMF with an inert gas for several minutes to remove dissolved oxygen.
-
Add the appropriate volume of the purged solvent to the this compound powder to achieve the desired concentration (e.g., for a 20 mg/mL solution).
-
Vortex the solution briefly to mix.
-
If necessary, sonicate the solution in a water bath with gentle warming to ensure complete dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use amber microcentrifuge tubes.
-
If possible, flush the headspace of each aliquot with an inert gas before capping tightly.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol for Assessing Stock Solution Stability (General Guidance)
-
Objective: To determine the stability of the prepared this compound stock solution over time under specific storage conditions.
-
Methodology:
-
Prepare a fresh stock solution of this compound in the desired solvent as described in the protocol above.
-
Immediately after preparation (Time 0), take an aliquot of the stock solution and dilute it to a measurable concentration with an appropriate solvent.
-
Measure the absorbance of the diluted solution at its maximum wavelength (λmax), which is approximately 376 nm and 689 nm. Record this as the initial absorbance.
-
Store the remaining aliquots of the stock solution under the desired storage conditions (e.g., -20°C, protected from light).
-
At regular intervals (e.g., 1 week, 2 weeks, 1 month), thaw a new aliquot of the stock solution.
-
Dilute and measure the absorbance in the same manner as the Time 0 sample.
-
A significant decrease in absorbance at
-
Validation & Comparative
A Comparative Guide to the Analytical Cross-Validation of Biliverdin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of biliverdin hydrochloride: High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and drug development. This document presents a summary of their performance characteristics, detailed experimental protocols, and a logical workflow for method selection.
Data Presentation: Comparison of Analytical Methods
The performance of each analytical method is summarized in the table below, allowing for a direct comparison of their key validation parameters.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | Typically in the low µg/mL range | 0.1 nM[1] | Typically in the µg/mL range |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | 0.5 nM[1] | Typically in the µg/mL range |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% |
| Precision (%RSD) | < 2% | < 15% | < 2% |
| Specificity | Good, but can be susceptible to co-eluting impurities. | Excellent, highly specific due to mass-based detection. | Low, susceptible to interference from other absorbing compounds. |
| Typical Application | Routine quality control, quantification in relatively simple matrices. | Bioanalysis, quantification in complex biological matrices, metabolite identification. | Preliminary quantification, quick estimations in pure solutions. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
This method is suitable for the routine quantification of this compound in bulk material and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1 M Tris-HCl buffer, pH 7.2) and an organic solvent (e.g., acetonitrile)[2].
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection Wavelength: 365 nm for biliverdin[2].
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
For bulk drug substance, dissolve in a suitable solvent such as methanol or a mixture of the mobile phase.
-
For formulations, an appropriate extraction procedure may be required to separate this compound from excipients.
Quantification:
-
Based on the peak area of the analyte compared to a calibration curve prepared with standards of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and serum.
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phase:
-
A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol)[1].
Chromatographic and MS Conditions:
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: Controlled at a specific temperature (e.g., 40°C).
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for biliverdin.
Sample Preparation:
-
For biological samples, protein precipitation with an organic solvent (e.g., acetonitrile or methanol) is a common first step, followed by centrifugation. The supernatant is then typically diluted and injected.
-
Solid-phase extraction (SPE) may be employed for cleaner samples and to achieve lower detection limits.
Quantification:
-
Based on the peak area ratio of the analyte to an internal standard (ideally a stable isotope-labeled version of biliverdin) plotted against a calibration curve.
UV-Visible (UV-Vis) Spectrophotometry
This method is a simple and rapid technique suitable for the preliminary quantification of this compound in pure solutions or simple formulations where interfering substances are not present.
Instrumentation:
-
UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length).
Procedure:
-
Solvent: A suitable solvent in which this compound is stable and soluble, such as methanol.
-
Wavelength Scan: Perform a wavelength scan from approximately 200 to 800 nm to determine the wavelength of maximum absorbance (λmax). For this compound, characteristic absorption maxima are observed around 375 nm and 650-680 nm[3].
-
Quantification: Measure the absorbance of the sample at the determined λmax and calculate the concentration using a calibration curve prepared with standards of known concentrations, following Beer's Law[3].
Sample Preparation:
-
Dissolve the sample in the chosen solvent to a concentration that falls within the linear range of the calibration curve.
Mandatory Visualization
Caption: Workflow for Analytical Method Selection and Cross-Validation.
Caption: Heme Catabolism Signaling Pathway.
References
- 1. Analytical performance and method comparison of a quantitative point-of-care immunoassay for measurement of bile acids in cats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic analysis of bilirubin and biliverdin from jaundiced broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, chromatographic purification, and analysis of isomers of biliverdin IX and bilirubin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
